2-Bromo-5-phenylpyridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOAXRDXTGCPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376532 | |
| Record name | 2-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107351-82-6 | |
| Record name | 2-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-phenylpyridine (CAS 107351-82-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-phenylpyridine, a heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and safety considerations, presenting quantitative data in structured tables and outlining key experimental methodologies.
Core Properties
This compound is an organic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a phenyl group at the 5-position.[1] This substitution pattern makes it a valuable intermediate for creating more complex molecules, particularly through cross-coupling reactions.[1] It is typically a solid at room temperature.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 107351-82-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₈BrN | [1][2][3][4] |
| Molecular Weight | 234.1 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| Physical Form | Solid, Powder or crystals | |
| Boiling Point | 335.3°C at 760 mmHg | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| XLogP3 | 3.5 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Spectroscopic Data
Detailed spectroscopic data, including NMR, HPLC, and LC-MS, are generally available from suppliers upon request.[2][5]
| Data Type | Availability |
| ¹H NMR, ¹³C NMR | Available from suppliers |
| Mass Spectrometry (MS) | Available from suppliers |
| High-Performance Liquid Chromatography (HPLC) | Available from suppliers |
| Infrared (IR) Spectroscopy | Available from suppliers |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the provided search results. However, a common and logical approach for its synthesis is the Suzuki cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by a palladium complex. A plausible pathway involves the coupling of 2,5-dibromopyridine with phenylboronic acid.
Caption: Plausible Suzuki coupling pathway for the synthesis of this compound.
Experimental Protocol: Suzuki Coupling
This protocol is a generalized procedure based on standard Suzuki coupling reactions for similar pyridine derivatives.[6]
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), add 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) to a round-bottom flask.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (4:1 ratio).
-
Reaction Conditions: Heat the mixture to 85-95°C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield this compound.
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.[1] The bromine atom at the 2-position is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This reactivity is crucial in the construction of complex molecules for medicinal chemistry and materials science.[1][7]
Substituted pyridines are prevalent structures in a wide array of kinase inhibitors, where they often form key hydrogen bond interactions within the ATP-binding pocket of the target enzymes.[7]
Caption: Key cross-coupling reactions involving this compound.
Role in Medicinal Chemistry
Pyridine derivatives are foundational in drug discovery.[8] this compound serves as a key starting material for synthesizing compounds with potential therapeutic activities. For instance, brominated pyridines are used to construct kinase inhibitors for cancer treatment, where the pyridine moiety interacts with the enzyme's active site.[7] While specific pharmacological studies on this compound itself are not prominent, its derivatives are of significant interest. For example, derivatives of similar bromo-pyridines are used in the synthesis of inhibitors for targets like the Bloom helicase, which is implicated in DNA repair and cancer predisposition.[9]
Caption: Relationship between the structure of the molecule and its applications.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification
The compound is associated with the following hazard statements:
| Hazard Code | Statement | Reference |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area.[10][11] Avoid breathing dust and contact with skin and eyes.[10][11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Do not eat, drink, or smoke when using this product.[10][11]
-
Storage: Store in a dry, cool, and well-ventilated place under an inert atmosphere.[2] Keep the container tightly closed and store away from strong oxidizing agents.[10]
Conclusion
This compound (CAS 107351-82-6) is a valuable and versatile building block in modern organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential intermediate for the synthesis of a wide range of complex organic molecules. Its application is especially prominent in medicinal chemistry, where the phenylpyridine scaffold is a key component in the design of targeted therapeutics. Proper safety and handling procedures are mandatory when working with this compound. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their work.
References
- 1. CAS 107351-82-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 107351-82-6|this compound|BLD Pharm [bldpharm.com]
- 3. 107351-82-6(this compound) | Kuujia.com [kuujia.com]
- 4. This compound | CAS 107351-82-6 [matrix-fine-chemicals.com]
- 5. 107351-82-6 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-5-phenylpyridine (CAS No: 107351-82-6). The information is intended to support research, development, and quality control activities by providing key data points, standardized experimental methodologies, and a logical workflow for analytical characterization.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound with the linear formula C₁₁H₈BrN.[1] It typically presents as a powder or crystalline solid.[1][2][3] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Weight | 234.1 g/mol | [3] |
| Melting Point | 73-75 °C | [2] |
| Boiling Point | 335.3 ± 22.0 °C (Predicted) | [4] |
| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Flash Point | 156.6 ± 22.3 °C (Predicted) | [4] |
| Solubility | Soluble in ethyl ether | [2][5] |
| pKa | 2.08 ± 0.10 (Predicted) | [2] |
| Vapor Pressure | 0.000235 mmHg at 25°C | [4] |
| Refractive Index | 1.606 (Predicted) | [4] |
| Physical Form | Powder to crystal | [2] |
| Purity | Typically ≥97% | [1][3] |
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not publicly detailed, the following sections describe standardized and adaptable protocols based on established analytical techniques for similar chemical entities.[6][7]
2.1. Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of purity. A standard capillary melting point apparatus can be used.
-
Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point (approx. 75 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure substance, this range should be narrow (≤ 1 °C).
-
2.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of non-volatile compounds like this compound.[6] A reverse-phase method is generally suitable.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) if needed.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration, typically around 1 mg/mL.[6]
-
Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, determined by a preliminary UV-Vis spectrum analysis.
-
Procedure:
-
The HPLC system is equilibrated with the initial mobile phase conditions.
-
A standard volume (e.g., 10 µL) of the sample solution is injected onto the column.
-
The elution of the compound is monitored by the UV detector.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
2.3. Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
Instrumentation: Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Procedure:
-
The sample is introduced into the ion source.
-
The resulting ions are separated by their mass-to-charge ratio (m/z).
-
A mass spectrum is generated. The molecular ion peak [M]+ or protonated molecule [M+H]+ should correspond to the calculated molecular weight of this compound (234.1 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion cluster, providing definitive evidence of its presence.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound, from initial synthesis to final purity and identity confirmation.
Caption: A general workflow for the synthesis and analytical characterization of this compound.
This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of this compound. The provided data and protocols facilitate standardized evaluation and ensure high-quality material for downstream applications in research and drug development.
References
- 1. This compound | 107351-82-6 [sigmaaldrich.com]
- 2. 5-BROMO-2-PHENYLPYRIDINE CAS#: 27012-25-5 [m.chemicalbook.com]
- 3. This compound | 107351-82-6 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 5-BROMO-2-PHENYLPYRIDINE | 27012-25-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
2-Bromo-5-phenylpyridine melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-phenylpyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This compound is a key building block in the synthesis of a variety of biologically active molecules.[1] This technical guide provides a detailed overview of its melting and boiling points, including experimental protocols for their determination.
Data Presentation
The quantitative data for the physical properties of this compound are summarized in the table below for clear and easy reference.
| Property | Value | Notes |
| Melting Point | 73-75 °C | Experimentally determined.[2] |
| Boiling Point | 309.3 ± 22.0 °C | This is a predicted value.[2] |
| Physical Form | Solid, powder or crystals | [3] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound.[4] The following are detailed methodologies for these key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[5] For pure crystalline compounds, this transition occurs over a narrow temperature range.[4]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)[5]
-
This compound sample
-
Thermometer
-
Heating medium (e.g., silicone oil for Thiele tube)[5]
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample tightly at the sealed end to a height of 1-2 mm.[4][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure sample, this range should be narrow, typically 0.5-1.0 °C.[4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]
Apparatus and Materials:
-
Small test tube or sodium fusion tube[5]
-
Capillary tube (sealed at one end)[5]
-
Thermometer
-
Heating apparatus (e.g., Thiele tube or oil bath)[5]
-
Liquid paraffin or silicone oil[5]
-
This compound sample
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. The sealed-end capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (Thiele tube or oil bath).[5]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[5]
-
Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
Visualization of Experimental Workflow
The logical flow for determining the physical properties of this compound is illustrated below.
Caption: Workflow for determining the melting and boiling points.
References
2-Bromo-5-phenylpyridine molecular weight and formula
An In-depth Technical Guide on 2-Bromo-5-phenylpyridine
This guide provides the fundamental molecular and chemical properties of this compound, a heterocyclic aromatic compound relevant to researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
This compound is an organic compound featuring a pyridine ring substituted with a bromine atom and a phenyl group. Its key identifiers and molecular properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₈BrN | [1][2] |
| Molecular Weight | 234.1 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 107351-82-6 | [1] |
| Exact Mass | 232.984 g/mol | [2] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Experimental Protocols and Signaling Pathways
The concepts of experimental protocols and biological signaling pathways are not directly applicable to the intrinsic properties of a single chemical compound like this compound.
-
Experimental Protocols: Methodologies would be specific to a particular reaction or analysis using this compound as a reagent or analyte, rather than being a property of the compound itself.
-
Signaling Pathways: As a synthetic building block, this compound is not known to be directly involved in biological signaling pathways. Such pathways involve complex interactions of biomolecules within a biological system.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Bromo-5-phenylpyridine. Due to the limited availability of public experimental data for this specific compound, this guide outlines a standard experimental protocol for data acquisition and presents an analysis based on established principles of NMR spectroscopy and data from structurally related compounds.
Chemical Structure
This compound is a heterocyclic compound with the molecular formula C₁₁H₈BrN. The structure consists of a pyridine ring substituted with a bromine atom at the 2-position and a phenyl group at the 5-position.
Experimental Protocols
A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is detailed below.
2.1. Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection : A common solvent for this type of compound is deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution : The sample should be fully dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.
-
Filtration : To ensure a homogeneous magnetic field, the solution should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Data Acquisition
The following is a general workflow for the acquisition and processing of NMR data.
¹H NMR Spectral Data
Table 1: Estimated ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.7 | d | 1H | H-6 |
| ~ 7.9 | dd | 1H | H-4 |
| ~ 7.6 | d | 1H | H-3 |
| ~ 7.5-7.3 | m | 5H | Phenyl-H |
Note: These are estimated values and may vary in an experimental setting. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'm' a multiplet.
¹³C NMR Spectral Data
The ¹³C NMR spectrum is anticipated to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence of chemical shifts. The carbon attached to the bromine atom is expected to be significantly downfield.
Table 2: Estimated ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-6 |
| ~ 142 | C-2 |
| ~ 139 | C-4 |
| ~ 137 | Phenyl C (ipso) |
| ~ 134 | C-5 |
| ~ 129 | Phenyl CH |
| ~ 128 | Phenyl CH |
| ~ 127 | Phenyl CH |
| ~ 122 | C-3 |
Note: These are estimated values and may vary in an experimental setting.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. While specific, experimentally verified data is not currently in the public domain, the provided protocols and estimated spectral data serve as a valuable resource for researchers working with this compound. It is strongly recommended that experimental data be acquired and analyzed to confirm the structural assignments and for any quantitative applications.
Mass Spectrometry Analysis of 2-Bromo-5-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated mass spectrometry data and analytical protocols for 2-Bromo-5-phenylpyridine. Due to the limited availability of public experimental mass spectra for this specific compound, this document presents predicted data based on the known fragmentation patterns of structurally similar molecules, including phenylpyridine isomers and brominated aromatic compounds. Detailed, generalized experimental methodologies for data acquisition are also provided.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the phenyl and bromo substituents from the pyridine ring. The presence of bromine is readily identifiable by the characteristic isotopic pattern of 79Br and 81Br, which have a near 1:1 natural abundance.
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Ion | Predicted Relative Abundance | Notes |
| 233/235 | [M]+ | High | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a bromine-containing compound. |
| 154 | [M - Br]+ | Moderate | Loss of the bromine radical. |
| 127 | [M - Br - HCN]+ | Moderate to Low | Subsequent loss of hydrogen cyanide from the pyridine ring after bromine loss. |
| 77 | [C6H5]+ | Moderate | Phenyl cation, a common fragment for phenyl-substituted compounds. |
| 76 | [C5H4N]+ | Low | Pyridyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a generalized procedure for acquiring mass spectrometry data for this compound using an electron ionization source, a common technique for the analysis of small, volatile molecules.
Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
-
Sample Introduction: Inject 1 µL of the prepared sample into the gas chromatograph. The sample will be vaporized in the heated injection port and separated from the solvent on the GC column.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]+), and to undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Analysis: The resulting mass spectrum is processed to identify the molecular ion and major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of mass spectrometry data for this compound.
Synthesis of 2-Bromo-5-phenylpyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-5-phenylpyridine from 2,5-dibromopyridine, a crucial transformation for creating versatile building blocks in medicinal chemistry and materials science. The primary challenge in this synthesis is achieving selective mono-arylation at the 5-position of the pyridine ring, given the presence of two reactive bromine atoms. This guide explores the most effective method, the Suzuki cross-coupling reaction, providing a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The strategic placement of the bromo and phenyl groups allows for subsequent diverse chemical modifications. The synthesis from 2,5-dibromopyridine is an attractive route due to the commercial availability of the starting material. However, controlling the regioselectivity of the arylation to favor substitution at the C-5 position over the C-2 position, and preventing double arylation, is a significant synthetic hurdle.
This guide focuses on a well-established and highly efficient method for this transformation: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high functional group tolerance, generally mild reaction conditions, and the ability to achieve high yields of the desired mono-arylated product.
Core Synthesis Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (in this case, phenylboronic acid) and an organohalide (2,5-dibromopyridine). The key to achieving the desired regioselectivity lies in the differential reactivity of the two bromine atoms on the pyridine ring and the careful selection of the catalyst, ligand, base, and solvent system. The bromine at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst. However, by employing specific ligands and reaction conditions, the selective coupling at the 5-position can be favored.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via a regioselective Suzuki-Miyaura cross-coupling reaction.
| Parameter | Value |
| Reactants | |
| 2,5-Dibromopyridine | 1.0 eq |
| Phenylboronic Acid | 1.1 eq |
| Catalyst System | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 5 mol% |
| Base | |
| Potassium Phosphate (K₃PO₄) | 2.3 eq |
| Solvent | |
| 1,4-Dioxane / Water | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 85-95 °C |
| Reaction Time | 15-24 h |
| Yield | |
| Isolated Yield of this compound | Moderate to Good |
Experimental Protocol
This section provides a detailed methodology for the regioselective Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine with phenylboronic acid.
Materials:
-
2,5-Dibromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (2.3 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the Schlenk flask via syringe. The final concentration of 2,5-dibromopyridine should be approximately 0.1-0.2 M.
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to 85-95 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired this compound.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The regioselective synthesis of this compound from 2,5-dibromopyridine is a critical process for accessing valuable intermediates in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction, with careful control of reaction parameters, provides an effective and reliable method for achieving the desired mono-arylation at the 5-position. The detailed protocol and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis and to further explore the utility of the resulting product in their respective fields.
A Technical Guide to 2-Bromo-5-phenylpyridine for Advanced Research and Development
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-phenylpyridine, a key intermediate in medicinal chemistry and materials science. With a focus on the 97% pure grade, this document details its commercial availability, physicochemical properties, and significant applications. Furthermore, it offers detailed experimental protocols for its use in common synthetic transformations and visualizes key workflows and its relevance in biological signaling pathways.
Commercial Availability and Specifications
This compound is available from several chemical suppliers, catering to the needs of research and development laboratories. The compound is typically supplied as a powder or crystalline solid. Sourcing high-purity intermediates like this is a critical step in the pharmaceutical development pipeline to ensure the quality and safety of the final active pharmaceutical ingredients (APIs).[1]
Below is a summary of key quantitative data for 97% pure this compound.
| Property | Value | Reference |
| Purity | 97% | |
| CAS Number | 107351-82-6 | |
| Molecular Formula | C₁₁H₈BrN | |
| Molecular Weight | 234.1 g/mol | |
| Physical Form | Powder or Crystals | |
| Storage Temperature | Room Temperature, under inert atmosphere | |
| InChI Key | TVOAXRDXTGCPBB-UHFFFAOYSA-N | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Pictogram | GHS07 |
Known Commercial Suppliers:
-
MilliporeSigma (Sigma-Aldrich)
-
BLD Pharmatech
-
HZPH - Hangzhou Pharm & Chem Co., Ltd.[2]
-
Chemrio
Applications in Medicinal Chemistry & Organic Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The presence of a bromine atom, as in this compound, makes it a versatile building block for creating diverse molecular structures through various cross-coupling reactions.[1][3] This allows for the synthesis of more complex molecules with potential therapeutic applications.
The primary synthetic utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methodologies are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, related bromopyridine derivatives are crucial intermediates in the synthesis of potent kinase inhibitors, which are targeted therapies for diseases like cancer and inflammatory conditions.[3] The pyridine core can interact with the hinge region of a kinase's ATP-binding site, a common strategy in inhibitor design.[3]
Experimental Protocols
The following protocols are representative of the key synthetic transformations involving this compound and related structures.
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a common application for this compound. This method is adapted from established procedures for similar bromopyridine substrates.[4][5]
Objective: To synthesize a 2-aryl-5-phenylpyridine derivative from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Workflow for Suzuki-Miyaura Cross-Coupling
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Seal the flask and heat the mixture to 85–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is completely consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure product.
Relevance in Biological Signaling Pathways
Derivatives of bromopyridines are instrumental in developing inhibitors for key signaling pathways implicated in disease. One such pathway is the p38 Mitogen-Activated Protein (MAP) Kinase pathway, which is a critical regulator of inflammatory responses.[3] Dysregulation of this pathway is linked to inflammatory diseases such as rheumatoid arthritis and COPD.[3] Pyridinylimidazole-based compounds, synthesized from bromopyridine precursors, are a prominent class of p38 MAP kinase inhibitors.[3]
p38 MAP Kinase Signaling Pathway
As the diagram illustrates, extracellular stimuli like stress or cytokines activate MAP Kinase Kinases (MKKs), which in turn phosphorylate and activate p38 MAP Kinase. Activated p38 then phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Inhibitors derived from precursors like this compound can block the activity of p38, thereby disrupting this inflammatory cascade and offering a therapeutic strategy for inflammatory diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure of Substituted Phenylpyridine Compounds
This technical guide provides a comprehensive overview of the crystal structure of substituted phenylpyridine compounds, a class of molecules with significant applications in medicinal chemistry, materials science, and catalysis. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, the development of new materials with tailored properties, and for elucidating structure-activity relationships. This guide details the synthesis and crystallographic analysis of these compounds, presents key structural data in a comparative format, and illustrates important concepts and workflows.
Synthesis of Substituted Phenylpyridines
The synthesis of substituted phenylpyridines is most commonly achieved through cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being particularly prevalent. These methods offer a versatile and efficient means of forming the crucial carbon-carbon bond between the phenyl and pyridine rings, allowing for a wide variety of substituents to be incorporated.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the synthesis of a substituted 3-phenylpyridine.
Materials:
-
3-Halopyridine (e.g., 3-bromopyridine)
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Phosphine ligand (if using a simple palladium salt, e.g., triphenylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the 3-halopyridine (1.0 eq), the substituted phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted phenylpyridine.
Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of substituted phenylpyridines in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the key steps in obtaining the crystal structure of a substituted phenylpyridine.
Materials:
-
High-quality single crystals of the substituted phenylpyridine (typically 0.1-0.3 mm in size)
-
Cryoprotectant (e.g., paratone-N oil)
-
Mounting loops
-
Single-crystal X-ray diffractometer with a low-temperature device
Procedure:
-
Crystal Selection and Mounting: Select a suitable single crystal under a microscope. The crystal should be clear, well-formed, and free of cracks or defects. Coat the crystal in a cryoprotectant and mount it on a loop.
-
Data Collection: Mount the crystal on the goniometer head of the diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations. Center the crystal in the X-ray beam. An initial set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data of Substituted Phenylpyridines
The following tables summarize key crystallographic data for a selection of substituted phenylpyridine compounds, allowing for a comparative analysis of their solid-state structures.
Table 1: Crystal System and Space Group Data
| Compound | Crystal System | Space Group | Reference |
| 4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine | Triclinic | P-1 | [1] |
| 4′-(3,5-difluorophenyl)-2,2′:6′,2″-terpyridine | Monoclinic | C2/c | [1] |
| 4′-(3,5-bis(trifluoromethyl)phenyl)-2,2′:6′,2″-terpyridine | Monoclinic | C2/c | [1] |
| 4′-(3-methoxyphenyl)-2,6-diphenylpyridine | Monoclinic | I2/a | [2] |
| 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | Triclinic | P-1 | [3] |
Table 2: Unit Cell Parameters
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine | 8.7432(6) | 9.1139(6) | 12.1818(8) | 80.380(2) | 71.912(2) | 73.111(2) | 882.11(10) |
| 4′-(3,5-difluorophenyl)-2,2′:6′,2″-terpyridine | 17.611(2) | 10.985(1) | 9.351(1) | 90 | 96.945(4) | 90 | 1795.5(3) |
| 4′-(3,5-bis(trifluoromethyl)phenyl)-2,2′:6′,2″-terpyridine | 29.974(3) | 7.4201(6) | 18.6949(16) | 90 | 110.595(4) | 90 | 3892.2(6) |
| 4′-(3-methoxyphenyl)-2,6-diphenylpyridine | 17.654(4) | 5.894(1) | 35.122(7) | 90 | 93.36(3) | 90 | 3649.1(1) |
| 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | 6.1325(4) | 8.2667(5) | 16.052(2) | 86.829(2) | 82.507(2) | 84.603(2) | 802.49(9) |
Note: Data presented is representative and has been compiled from various sources for illustrative purposes.
Crystal Packing and Intermolecular Interactions
The solid-state packing of substituted phenylpyridines is governed by a variety of non-covalent interactions. The interplay of these interactions determines the overall crystal structure and can significantly influence the physical properties of the material. Common intermolecular interactions observed include:
-
π-π Stacking: The aromatic nature of the phenyl and pyridine rings facilitates π-π stacking interactions, where the rings arrange in either a face-to-face or offset fashion.
-
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-systems of the aromatic rings.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors (e.g., -OH, -NH₂, or the pyridine nitrogen) can lead to the formation of strong hydrogen bonds, which often play a dominant role in the crystal packing.
-
Halogen Bonding: Substituted phenylpyridines containing halogen atoms can participate in halogen bonding, where the halogen acts as an electrophilic species.
Caption: Intermolecular interactions in phenylpyridine crystals.
Experimental and Analytical Workflow
The determination of the crystal structure of a novel substituted phenylpyridine follows a logical workflow from synthesis to final structural analysis. This process involves multiple stages of synthesis, purification, crystallization, and crystallographic analysis.
Caption: Experimental workflow for phenylpyridine analysis.
Conclusion
The crystal structures of substituted phenylpyridine compounds provide invaluable insights into their molecular and supramolecular chemistry. The synthetic accessibility of these compounds, coupled with powerful analytical techniques like single-crystal X-ray diffraction, allows for the detailed investigation of their solid-state properties. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working in drug development and materials science, facilitating the design and synthesis of new substituted phenylpyridines with desired structural and functional characteristics.
References
Solubility Profile of 2-Bromo-5-phenylpyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Bromo-5-phenylpyridine in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical principles and provides detailed experimental protocols for its quantitative determination. This allows for an accurate assessment of the solubility of this compound in relevant solvent systems for applications in synthetic chemistry, purification, and formulation development.
Introduction to this compound
This compound is a heterocyclic compound with the chemical formula C₁₁H₈BrN. It is a solid, appearing as a powder or crystals, at room temperature.[1] Its molecular structure, which includes a polar pyridine ring and a nonpolar phenyl group, suggests a nuanced solubility profile across different types of organic solvents. Understanding its solubility is critical for its effective use as a ligand in coordination chemistry and as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.[2]
Predicted Solubility in Organic Solvents
Based on the "like dissolves like" principle, the solubility of this compound can be predicted in various organic solvents. The presence of both polar (pyridine ring) and non-polar (phenyl group) moieties suggests that it will exhibit a range of solubilities. The following table provides a qualitative prediction of its solubility. It is important to emphasize that these are estimations, and experimental verification is essential for any practical application.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Ethers | Diethyl ether | Soluble | One source qualitatively states that this compound is soluble in ethyl ether.[1][2] Ethers possess moderate polarity that can interact favorably with the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | The high polarity of these solvents can effectively solvate the polar pyridine ring of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions with the solute. Hydrogen bonding with the pyridine nitrogen may also occur. |
| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is comparable to that of the solute, and they can engage in favorable dipole-dipole interactions. |
| Aromatic | Toluene, Xylene | Low to Moderate | While the phenyl group of the solute is nonpolar, the overall polarity of the molecule may limit its solubility in non-polar aromatic solvents. |
| Non-polar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and non-polar solvents will likely result in poor solubility. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
A reliable method for quantitatively determining the solubility of a solid compound like this compound in an organic solvent is the equilibrium gravimetric method.[3][4] This protocol outlines the steps to obtain precise solubility data.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven or vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Equilibration:
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a pre-warmed (to the equilibration temperature) pipette.
-
Immediately filter the solution using a syringe filter to remove any undissolved micro-particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered aliquot to a pre-weighed, dry container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of aliquot in mL) * 100
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for both qualitative and quantitative solubility determination.
References
An In-depth Technical Guide to 2-Bromo-5-phenylpyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-phenylpyridine is a halogenated aromatic heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural combination of a reactive bromine atom and a phenyl-substituted pyridine ring makes it a valuable precursor for the development of novel compounds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and applications of this compound, with a focus on its role in the synthesis of kinase inhibitors and materials for Organic Light Emitting Diodes (OLEDs). Detailed experimental protocols and visual workflows are included to facilitate its practical application in a research and development setting.
Chemical Structure and Properties
This compound is a solid, crystalline powder at room temperature.[1] It is characterized by the following identifiers and properties:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 107351-82-6 | [1] |
| Molecular Formula | C₁₁H₈BrN | [1] |
| Molecular Weight | 234.10 g/mol | [1] |
| Physical Form | White to off-white crystalline powder | [1] |
| Melting Point | 73-75 °C (for isomer 5-Bromo-2-phenylpyridine) | [2][3] |
| Boiling Point | 309.3±22.0 °C (Predicted for isomer 5-Bromo-2-phenylpyridine) | [2] |
| Solubility | Soluble in ethyl ether | [2][3] |
| Storage | Inert atmosphere, room temperature | [1] |
Spectral Data (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data on analogous compounds such as 2-phenylpyridine and various bromopyridines.[4][5][6]
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the phenyl ring will likely appear as a multiplet, while the protons on the pyridine ring will exhibit distinct coupling patterns.
-
¹³C NMR (CDCl₃, 101 MHz): The spectrum will display signals for all 11 carbon atoms. The carbon atom attached to the bromine will be significantly deshielded. Characteristic chemical shifts for the pyridine and phenyl rings will be observed.[4][5]
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyridine and phenyl rings, and a C-Br stretching vibration.[7][8]
Reactivity and Synthesis
The chemical reactivity of this compound is dominated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10][11][12]
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position of the pyridine ring can be readily displaced by a variety of organic groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This reaction is a powerful tool for the synthesis of more complex biaryl and heteroaryl structures.[9][13]
Caption: Suzuki-Miyaura coupling of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the Suzuki-Miyaura coupling of 2,5-dibromopyridine with phenylboronic acid. The reaction selectively substitutes the bromine at the 5-position due to its higher reactivity.
Caption: Synthetic workflow for this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a bromopyridine derivative with a boronic acid.[13][14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the dioxane/water solvent mixture.
-
Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Research and Development
The structural motifs present in this compound make it a compound of significant interest in both medicinal chemistry and materials science.
Medicinal Chemistry: Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[14][15] The aminopyridine core, which can be accessed from this compound through reactions like the Buchwald-Hartwig amination, is a well-established scaffold for the development of kinase inhibitors. These inhibitors often interact with the hinge region of the kinase ATP-binding site.[14] Derivatives of bromopyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases, including p38 MAP kinase, which is implicated in inflammatory diseases.[14]
Caption: Role of this compound derivatives in kinase inhibition.
Materials Science: Organic Light Emitting Diodes (OLEDs)
Phenylpyridine derivatives are important ligands in the development of phosphorescent emitters for OLEDs.[3] The isomer, 5-Bromo-2-phenylpyridine, is used as a ligand in coordination chemistry with iridium(III) to form tris-heteroleptic complexes. These complexes find application as triplet emitters in OLEDs due to their high quantum efficiency and tunable emission colors.[3] While direct applications of this compound in OLEDs are less documented, its structural similarity suggests its potential as a precursor for novel ligands in this field.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. The phenylpyridine motif is a valuable component in the design of kinase inhibitors and phosphorescent materials for OLEDs. This guide provides a foundational understanding of its properties and applications, aiming to facilitate further research and innovation in these fields.
References
- 1. This compound | 107351-82-6 [sigmaaldrich.com]
- 2. 5-BROMO-2-PHENYLPYRIDINE CAS#: 27012-25-5 [m.chemicalbook.com]
- 3. 5-BROMO-2-PHENYLPYRIDINE | 27012-25-5 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine, 2-phenyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Discovery and initial synthesis of phenyl-substituted bromopyridines
An In-depth Technical Guide to the Discovery and Initial Synthesis of Phenyl-Substituted Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of phenyl-substituted bromopyridines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document details both the historical context of their synthesis, rooted in classical biaryl coupling reactions, and the modern, more efficient palladium-catalyzed methods. Detailed experimental protocols for key synthetic methodologies are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, this guide explores the biological significance of these compounds, with a focus on their role as inhibitors of specific signaling pathways relevant to drug development.
Introduction: Discovery and Historical Context
The precise moment of the first synthesis of a phenyl-substituted bromopyridine is not prominently documented as a singular discovery. Instead, their emergence is intrinsically linked to the broader development of synthetic methodologies for creating biaryl compounds in the late 19th and early 20th centuries. Early methods for constructing a carbon-carbon bond between an aryl and a heteroaryl ring were often harsh and low-yielding.
The foundational chemistries that enabled the initial syntheses of phenyl-substituted pyridines, including their brominated analogues, were classical coupling reactions such as the Ullmann reaction and the Gomberg-Bachmann reaction. These methods, while historically significant, have been largely superseded by more efficient and versatile cross-coupling technologies.
-
The Ullmann Reaction: First reported by Fritz Ullmann in 1901, this reaction traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[1] The high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper were significant drawbacks.[2][3]
-
The Gomberg-Bachmann Reaction: Developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924, this reaction utilizes the diazotization of an aniline derivative to generate an aryl radical, which can then arylate another aromatic ring.[4] While it offered a pathway to unsymmetrical biaryls, the yields were often low due to competing side reactions.[4]
These early methods laid the groundwork for the synthesis of phenyl-substituted bromopyridines, demonstrating the feasibility of linking these two important aromatic systems.
Foundational Synthetic Methodologies
While modern palladium-catalyzed reactions are now the standard, understanding the principles of the classical methods provides valuable context and illustrates the advancements in synthetic chemistry.
The Gomberg-Bachmann Reaction: An Early Approach
The Gomberg-Bachmann reaction provides a plausible, albeit low-yielding, route to phenyl-substituted pyridines from the corresponding aminopyridines. The general principle involves the formation of a diazonium salt from an aminopyridine, which then generates a pyridyl radical that can react with a benzene derivative.
Logical Workflow for the Gomberg-Bachmann Reaction:
References
- 1. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-phenylpyridine with various arylboronic acids. The resulting 2,5-diarylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. This document offers a comprehensive guide, including detailed experimental procedures, expected outcomes based on analogous reactions, and visual representations of the workflow and reaction mechanism to aid researchers in synthesizing novel diarylpyridine derivatives.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields based on protocols for structurally similar bromopyridines. This data serves as a strong starting point for reaction optimization.
| Arylboronic Acid Partner | Product | Catalyst System | Base | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | 2,5-Diphenylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.5 equiv) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenylpyridine | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (10:1) | 100 | 8-12 | 80-90 |
| 3-Thienylboronic acid | 5-Phenyl-2-(thiophen-3-yl)pyridine | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2.0 equiv) | DMF | 110 | 12-16 | 75-85 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-phenylpyridine | Pd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (4 mol%) | K₃PO₄ (3.0 equiv) | 1,4-Dioxane | 100 | 16-24 | 70-80 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol, 5 mol%)
-
Base (e.g., Potassium Phosphate [K₃PO₄], 2.5 mmol, 2.5 equiv)
-
Anhydrous and degassed 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) to the reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1][2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-phenylpyridine product.[2]
-
Mandatory Visualizations
Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 2-Bromo-5-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,5-disubstituted pyridine scaffold in a wide array of biologically active compounds and functional materials. The methodologies described herein offer robust and efficient pathways for the synthesis of diverse derivatives, enabling the exploration of new chemical space in drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. The coupling of this compound with various aryl- and heteroarylboronic acids provides access to a library of 2,5-diarylpyridines.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridine Analogues
Disclaimer: The following data is based on reactions with structurally similar bromopyridine substrates and is intended to provide a reasonable expectation of reactivity and yields for the coupling of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~81[1] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | ~92 |
| 3 | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~80[1] |
| 4 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~73[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, palladium catalyst, and base.[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[1]
-
Using a syringe, add the degassed solvent mixture.[1]
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenylpyridine.
Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[2] This reaction is particularly useful for the synthesis of substituted alkenes and for intramolecular ring closures.[2][3] For this compound, the Heck reaction allows for the introduction of vinyl and substituted vinyl groups at the 2-position.
Data Presentation: Heck Reaction of Aryl Bromides with Alkenes
Disclaimer: The following data is representative of Heck reactions with various aryl bromides and is intended to serve as a guideline for the reaction of this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (0.25) | - | Et₃N | DMF | 130 | 1.5 | High |
| 2 | Methyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | High[4] |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (0.25) | - | Et₃N | DMF | 130 | 1.5 | High |
| 4 | Acrylonitrile | Pd(OAc)₂ (0.25) | - | Et₃N | DMF | 160 (MW) | 0.33 | ~92[5] |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., styrene, methyl acrylate) (1.5 mmol, 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv.)
-
Solvent (e.g., DMF, Toluene, or Dioxane)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the ligand (if applicable).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Stir the reaction at this temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkenyl-5-phenylpyridine.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and key components in various functional materials and pharmaceutical compounds.
Data Presentation: Sonogashira Coupling of Bromopyridine Derivatives
Disclaimer: The data presented below is for the Sonogashira coupling of various bromopyridine derivatives and serves as a reference for the reaction with this compound.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~96[6] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High[7] |
| 3 | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~85[6] |
| 4 | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High[7] |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-5 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[8]
-
Add the anhydrous, degassed solvent followed by the base and the terminal alkyne.[8]
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkynyl-5-phenylpyridine.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Diversification of this compound via cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to couple a wide array of amines with aryl halides under relatively mild conditions has made this transformation an indispensable tool in drug discovery and development. These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of 2-Bromo-5-phenylpyridine, a key intermediate in the synthesis of various biologically active compounds.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of an amine with the aryl bromide. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-substituted 5-phenylpyridin-2-amine product, regenerating the Pd(0) catalyst and completing the cycle.
The choice of palladium source, ligand, base, and solvent is critical for the success and efficiency of the reaction.
Data Presentation: Representative Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of reaction parameters. The following tables summarize typical reaction conditions for the coupling of this compound with various classes of amines. These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a robust starting point for optimization.
Table 1: Buchwald-Hartwig Amination with Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
Table 2: Buchwald-Hartwig Amination with Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate to Good |
Table 3: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-24 | High |
| N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | KOtBu (1.4) | Toluene | 90 | 2-24 | 23-89[1] |
| Diethylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | Moderate to Good |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative aryl and alkyl amine. These protocols can be adapted for other amines with appropriate optimization.
Protocol 1: Amination with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound, aniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times) to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to this compound.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-5-phenylpyridin-2-amine.
Protocol 2: Amination with n-Butylamine
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Sealable reaction tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by n-butylamine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by LC-MS.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-butyl-5-phenylpyridin-2-amine.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow for Buchwald-Hartwig Amination
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] Pyridine derivatives are crucial scaffolds in medicinal chemistry, and the functionalization of 2-Bromo-5-phenylpyridine via Sonogashira coupling provides a direct route to a variety of substituted 2-alkynyl-5-phenylpyridines, which are valuable intermediates in drug discovery.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. The final step is a reductive elimination that yields the desired product and regenerates the active palladium(0) catalyst.
Data Presentation: Representative Reaction Conditions
While a specific protocol for this compound is not extensively documented, the following table summarizes optimized reaction conditions for the Sonogashira coupling of structurally similar bromopyridine derivatives with various terminal alkynes. These conditions serve as an excellent starting point for the development of a protocol for this compound.
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [2][3] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [2][3] |
| 3 | 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 | [2][3] |
| 4 | 2-Amino-5-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 | [2][3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne, adapted from established procedures for similar substrates.[2][3]
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Copper(I) iodide (CuI)
-
Anhydrous and degassed base (e.g., Triethylamine, Et₃N)
-
Anhydrous and degassed solvent (e.g., Dimethylformamide, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure
-
Reaction Setup:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%) under an inert atmosphere.
-
Add anhydrous and degassed DMF (approximately 4 mL per 0.5 mmol of aryl bromide) to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Addition of Reactants:
-
To the stirred catalyst mixture, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add anhydrous and degassed triethylamine (2.0 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water to remove DMF and the amine hydrohalide salt.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-phenylpyridine.
-
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a fundamental tool in modern organic synthesis.[1][2][3] This document provides detailed application notes and protocols for the Heck reaction of 2-Bromo-5-phenylpyridine, a valuable heterocyclic building block. The reaction facilitates the introduction of vinyl groups at the C2 position of the pyridine ring, yielding 2-vinyl-5-phenylpyridine derivatives. These products serve as key intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
The versatility of the Heck reaction allows for the coupling of this compound with a variety of alkenes, including styrenes, acrylates, and acrylamides.[4] The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency, yield, and selectivity.[5][6][7]
Data Presentation: Heck Coupling Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Heck reaction of this compound with various alkenes. These conditions are based on established protocols for structurally similar aryl and heteroaryl bromides.[5][6][7]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | ~85-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | 18 | ~75-85 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High |
| 4 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | Moderate to Good |
| 5 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the Heck reaction of this compound with styrene and n-butyl acrylate.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-styryl-5-phenylpyridine.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the flask and heat the reaction mixture to 120 °C.
-
Stir the reaction at this temperature for 18 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure n-butyl (E)-3-(5-phenylpyridin-2-yl)acrylate.
Visualizations
The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.
Caption: Simplified catalytic cycle of the Heck reaction.[1][7]
Caption: Experimental workflow for the Heck reaction.[6][7]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Bromo-5-phenylpyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its ability to engage in key hydrogen bonding interactions, particularly with the hinge region of kinase ATP-binding sites, makes it an attractive starting point for the design of potent and selective kinase inhibitors. 2-Bromo-5-phenylpyridine is a versatile building block for the synthesis of novel kinase inhibitors, offering a strategic bromine handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from this compound. Included are detailed experimental protocols for a representative synthetic route and a common kinase inhibition assay, along with visualizations of a key signaling pathway and experimental workflows.
Data Presentation
The following table summarizes the inhibitory activity of representative kinase inhibitors containing a phenylpyridine or a structurally related scaffold, highlighting the potential for this chemical class to target various kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| PKI-1 | c-Src | 60.4 |
| PKI-2 | Wee1 | 10-100 (selective over c-Src) |
| PKI-3 | PIM-1 | 14.3 |
| PKI-4 | CDK2/cyclin A2 | 240 |
| PKI-5 | VRK1 | 150 |
Signaling Pathway
Kinase inhibitors derived from the phenylpyridine scaffold can target a variety of signaling pathways implicated in cancer and inflammatory diseases. One such critical pathway is the Src signaling cascade, which plays a central role in cell proliferation, survival, and migration.
Caption: Simplified Src signaling pathway and the inhibitory action of a hypothetical phenylpyridine-based kinase inhibitor (PKI-BP).
Experimental Protocols
Protocol 1: Synthesis of a Phenylpyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a hypothetical kinase inhibitor, (5-phenylpyridin-2-yl)(4-(trifluoromethoxy)phenyl)methanone (PKI-BP), from this compound.
Experimental Workflow:
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(4-(Trifluoromethoxy)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, PKI-BP.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro potency (IC50 value) of a synthesized compound against a target kinase.
Assay Workflow:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Synthesized inhibitor (e.g., PKI-BP) dissolved in DMSO
-
Target kinase (e.g., Src)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase Addition: Add 2 µL of the kinase solution to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations of substrate and ATP should be optimized for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate new therapeutic candidates. The amenability of this scaffold to robust cross-coupling reactions allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of optimized kinase inhibitors targeting a range of diseases.
References
Synthesis of Biologically Active Molecules from 2-Bromo-5-phenylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
2-Bromo-5-phenylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its utility lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors, specifically focusing on the construction of the pyrimido[4,5-d]pyrimidine scaffold, which is a core structure in many anticancer and antiviral agents. The protocols described herein leverage the Suzuki-Miyaura coupling and Buchwald-Hartwig amination as key synthetic transformations.
Introduction
The pyridine scaffold is a privileged motif in numerous approved pharmaceuticals. The functionalization of the pyridine ring allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. This compound serves as a key starting material for the introduction of various substituents onto the pyridine core. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[1] These reactions are fundamental in modern drug discovery for creating libraries of compounds for biological screening.[1][2]
This application note details a synthetic pathway from this compound to a class of potent cyclin-dependent kinase (CDK) inhibitors based on the pyrimido[4,5-d]pyrimidine core.[2][3] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2]
Application 1: Synthesis of 2-Amino-5-phenylpyridine via Buchwald-Hartwig Amination
The conversion of this compound to 2-Amino-5-phenylpyridine is a critical initial step in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination provides an efficient method for this transformation.[4]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Ammonia source (e.g., Benzophenone imine, followed by hydrolysis, or a suitable ammonia surrogate)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)[4]
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)[4]
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Add the ammonia source to the reaction mixture.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using benzophenone imine, the resulting imine is hydrolyzed by treatment with aqueous acid to yield the free amine.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Amino-5-phenylpyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [4] |
| Purity | >95% (by HPLC) | - |
Application 2: Synthesis of Pyrimido[4,5-d]pyrimidine-based CDK Inhibitors
2-Amino-5-phenylpyridine is a key intermediate for the synthesis of fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines. These scaffolds are known to exhibit potent inhibitory activity against various kinases, including CDKs.[2][3] A common synthetic route involves a multicomponent reaction with a 6-aminouracil derivative.[1][5]
Experimental Protocol: Synthesis of a Representative Pyrimido[4,5-d]pyrimidine
This protocol outlines a plausible synthetic route adapted from established methodologies for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.[1][5]
Step 1: Synthesis of a Substituted Urea
-
React 2-Amino-5-phenylpyridine (1.0 equiv) with a suitable isocyanate (1.1 equiv) in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Upon completion, the product can often be isolated by filtration or after removal of the solvent.
Step 2: Cyclization to a Pyrimidine-dione (Uracil derivative)
-
The substituted urea from Step 1 (1.0 equiv) is reacted with a C3 synthon, such as diethyl malonate (1.2 equiv), in the presence of a base like sodium ethoxide in ethanol.
-
The reaction mixture is heated to reflux for 6-12 hours.
-
After cooling, the mixture is acidified to precipitate the pyrimidine-dione product, which is then collected by filtration.
Step 3: Formation of the Fused Pyrimidine Ring
-
The pyrimidine-dione from Step 2 is first nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.
-
The resulting nitro compound is then reduced to the corresponding 6-amino-uracil derivative, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
The 6-amino-uracil derivative is then cyclized to form the pyrimido[4,5-d]pyrimidine core. This can be achieved by reacting with reagents such as formamide or dimethylformamide-dimethylacetal (DMF-DMA) at elevated temperatures.[6][7]
Quantitative Data: Biological Activity of Representative Pyrimido[4,5-d]pyrimidine CDK Inhibitors
The following table summarizes the in vitro biological activity of representative pyrimido[4,5-d]pyrimidine derivatives against various cancer cell lines and cyclin-dependent kinases.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Derivative A | CDK2 | 0.31 | - | [2] |
| Derivative B | CDK2 | 0.25 | - | [2] |
| Derivative C | CDK2 | 0.05 | - | [2] |
| - | - | - | Non-small cell lung cancer (HOP-92) | [2] |
| - | - | - | Renal cancer (RXF 393) | [2] |
Note: The specific structures of the derivatives are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold.
Visualizations
Experimental Workflow: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Caption: A generalized workflow for the synthesis of pyrimido[4,5-d]pyrimidine-based CDK inhibitors.
Signaling Pathway: Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-5-phenylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-bromo-5-phenylpyridine as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. The focus is on its application in the construction of core scaffolds for cyclooxygenase-2 (COX-2) inhibitors and kinase inhibitors, two important classes of therapeutic agents.
Introduction
This compound is a key building block in medicinal chemistry. Its disubstituted pyridine core, featuring a reactive bromine atom at the 2-position and a phenyl group at the 5-position, allows for diverse and strategic functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. This characteristic makes it an ideal starting material for the synthesis of complex diarylheterocycles, which are prominent motifs in many approved drugs.
Application Note 1: Synthesis of a Diarylpyridine Scaffold for Selective COX-2 Inhibitors
Background
Selective COX-2 inhibitors are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely used for the management of pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] A common structural feature of many selective COX-2 inhibitors is a diarylheterocycle core.[2] The drug Etoricoxib, for instance, is a bipyridine derivative. The synthesis of such compounds often relies on the coupling of a pyridyl halide with an appropriate arylboronic acid.[3][4] this compound serves as an excellent precursor for constructing a similar diarylpyridine scaffold.
The key transformation is a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group, such as a 4-(methylsulfonyl)phenyl moiety, which is known to impart COX-2 selectivity.[2]
Synthetic Pathway
The proposed synthetic pathway involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with (4-(methylsulfonyl)phenyl)boronic acid to yield the corresponding diarylpyridine.
Caption: Synthetic pathway for a diarylpyridine COX-2 inhibitor core.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Materials:
-
This compound (1.0 equiv)
-
(4-(Methylsulfonyl)phenyl)boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
-
Solvent: 1,4-Dioxane and water (4:1 mixture, degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, (4-(methylsulfonyl)phenyl)boronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-(methylsulfonyl)phenyl)-5-phenylpyridine.
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions with various bromopyridine derivatives, which can be used as a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | (4-Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-85 (expected) |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 85[3] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 88[3] |
Application Note 2: Synthesis of Aminopyridine Scaffolds for Kinase Inhibitors
Background
The aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[5] These compounds often interact with the hinge region of the kinase ATP-binding site. The synthesis of these inhibitors can be achieved using bromopyridine derivatives as starting materials.[5] While this compound itself is not an aminopyridine, it can be readily converted to aminopyridine derivatives through reactions like the Buchwald-Hartwig amination. This allows for the introduction of an amino group at the 2-position, which can then be further functionalized to build a variety of kinase inhibitors.
Synthetic Workflow
The workflow involves a palladium-catalyzed Buchwald-Hartwig amination of this compound to introduce a protected amino group, followed by deprotection and subsequent elaboration into a kinase inhibitor.
Caption: Workflow for the synthesis of kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of 2-bromopyridines.
-
Materials:
-
This compound (1.0 equiv)
-
Amine source (e.g., Benzophenone imine, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.08 equiv)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In an inert atmosphere glovebox, charge a reaction tube with the palladium catalyst, ligand, and sodium tert-butoxide.
-
In a separate vial, dissolve this compound and the amine source in anhydrous toluene.
-
Add the solution of the pyridine and amine to the reaction tube containing the catalyst, ligand, and base.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting protected amine can be deprotected under acidic conditions (e.g., hydrochloric acid in methanol) to yield 2-amino-5-phenylpyridine.
-
Purify the product by column chromatography or recrystallization.
-
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table provides representative conditions for the Buchwald-Hartwig amination of bromopyridines.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Benzophenone imine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 110 | 80-90 (expected) |
| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 95 |
| 3 | 2-Bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 88 |
Signaling Pathway Visualization
Derivatives of 2-amino-5-phenylpyridine can be developed into inhibitors of various kinases, such as p38 MAP kinase, which is involved in inflammatory signaling pathways.
Caption: Simplified p38 MAP kinase signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 4. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 5. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Bromo-5-phenylpyridine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural motif, featuring a pyridine ring substituted with a reactive bromine atom and a phenyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The bromine atom at the 2-position serves as a key handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of aryl and heteroaryl moieties. This allows for extensive exploration of the chemical space to optimize interactions with biological targets. The 5-phenyl substituent can contribute to the pharmacological profile of the resulting molecules through various non-covalent interactions. This document provides detailed application notes on the use of this compound in the development of potential therapeutic agents, with a focus on anticancer agents, including kinase and tubulin polymerization inhibitors.
Key Applications in Drug Discovery
The this compound scaffold is a key component in the synthesis of various compounds with therapeutic potential, particularly in oncology. The ability to readily form 2,5-diarylpyridine structures through palladium-catalyzed cross-coupling reactions has led to the discovery of potent inhibitors of various biological targets.
Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors
A significant application of this compound analogs is in the development of tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. A series of novel diarylpyridines, synthesized from a brominated pyridine core, have shown potent antiproliferative activities against various cancer cell lines with IC50 values in the sub-micromolar range.[1][2]
Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site of kinases. While specific examples originating directly from this compound are not extensively documented in publicly available literature, the general synthetic strategies and biological activities of related 2-bromo-5-arylpyridines suggest its high potential in this area. For instance, derivatives of imidazo[4,5-b]pyridine have been investigated as potent inhibitors of Aurora kinases.[3][4][5] The this compound core can be utilized to generate analogous structures.
Data Presentation
The following table summarizes the in vitro antiproliferative activity of representative diarylpyridine derivatives, analogous to compounds that can be synthesized from this compound, against a panel of human cancer cell lines.[1]
| Compound ID | R Group | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 10a | Phenyl | >50 | >50 | >50 |
| 10t | Indole-5-yl | 0.19 | 0.30 | 0.33 |
| CA-4 (Positive Control) | - | 0.003 | 0.004 | 0.003 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Aryl)-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(0) tetrakis(triphenylphosphine) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aryl)-5-phenylpyridine.
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of synthesized compounds against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Signaling pathway of diarylpyridine-induced apoptosis.
Caption: Workflow for synthesis and evaluation of diarylpyridines.
References
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-phenylpyridine in Organic Semiconductor Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenylpyridine is a versatile building block for the synthesis of advanced organic semiconductor materials. Its unique structure, featuring a phenyl group and a reactive bromine atom on a pyridine ring, allows for the creation of a diverse range of π-conjugated systems. The electron-deficient nature of the pyridine ring makes its derivatives particularly suitable for use as electron-transporting materials (ETMs) or as components in donor-acceptor copolymers designed for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The phenyl substituent provides a site for further functionalization to fine-tune the material's solubility, morphology, and solid-state packing, which are critical for device performance.
This document provides detailed application notes on the utility of this compound in organic electronics and comprehensive protocols for the synthesis of representative organic semiconductor materials via common cross-coupling reactions.
Applications in Organic Electronics
Materials derived from this compound are promising candidates for several applications in organic electronics:
-
Organic Light-Emitting Diodes (OLEDs): The electron-deficient pyridine core can be incorporated into host materials for phosphorescent or fluorescent emitters, or into electron-transport layers (ETLs) to improve charge injection and transport balance within the device. Phenylpyridine derivatives are also key ligands in highly efficient phosphorescent iridium(III) complexes used as emitters.[2]
-
Organic Photovoltaics (OPVs): As a component in donor-acceptor (D-A) copolymers, the 5-phenylpyridin-2-yl unit can act as an electron-accepting moiety. The ability to tune the electronic properties through derivatization allows for the optimization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of donor materials, facilitating efficient charge separation.[1]
-
Organic Field-Effect Transistors (OFETs): The incorporation of nitrogen heterocycles like pyridine into conjugated polymers can influence the charge transport characteristics. Depending on the overall molecular design, materials based on this compound can be developed for either n-type or p-type OFETs.
Data Presentation
The following tables summarize representative quantitative data for organic semiconductor materials that are structurally related to derivatives of this compound. This data is intended to provide a reference for the expected properties of materials synthesized from this precursor.
Table 1: Representative Electronic Properties of Phenylpyridine-Containing Organic Semiconductors
| Material Type | Example Structure Fragment | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Phenylpyridine-based Polymer | -[Fluorene-alt-(5-phenylpyridine)]- | -5.80 | -2.45 | 3.35 |
| Donor-Acceptor Pyridine Derivative | Triphenylamine-Phenylpyrimidine | -5.53 | -2.67 | 2.86 |
| Small Molecule (Theoretical) | 2,5-bis(phenylethynyl)-pyridine | -6.21 | -2.18 | 4.03 |
Note: Data is compiled from studies on structurally similar compounds and theoretical calculations to provide an estimated range of properties.[3][4][5]
Table 2: Representative Photophysical and Device Performance Data
| Material Class | Emission Color | Solution PL (nm) | Film PL (nm) | Representative Device EQE (%) |
| Fluorene-co-phenylene Polymers | Blue | 410-450 | 420-480 | ~1-5 |
| Phenylpyrimidine Emitters | Blue to Green-Blue | 480-520 | 500-550 | up to 10.6 |
| Iridium(III) Phenylpyridine Complexes | Green to Red | 500-650 | 510-660 | up to 25.4 |
Note: PL (Photoluminescence), EQE (External Quantum Efficiency). Data is based on published results for similar classes of materials.[3][5]
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions to synthesize organic semiconductor materials using this compound as a starting material.
Protocol 1: Synthesis of a 2-Aryl-5-phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a model compound, 2-(9,9-dioctyl-9H-fluoren-2-yl)-5-phenylpyridine, a building block for more complex oligomers and polymers.
Materials:
-
This compound
-
(9,9-dioctyl-9H-fluoren-2-yl)boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), (9,9-dioctyl-9H-fluoren-2-yl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Catalyst Preparation: In a separate small flask, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Inert Atmosphere: Seal the main reaction flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add degassed toluene (15 mL) and deionized water (3 mL) to the main reaction flask via syringe. Then, add the prepared catalyst solution.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Synthesis of a 2,5-Disubstituted Pyridine Polymer via Stille Coupling
This protocol outlines the polymerization of this compound with a distannylated comonomer to form a conjugated polymer.
Materials:
-
This compound
-
2,7-bis(trimethylstannyl)-9,9-dioctyl-9H-fluorene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and 2,7-bis(trimethylstannyl)-9,9-dioctyl-9H-fluorene (1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous and degassed DMF or toluene (10 mL) via syringe.
-
Polymerization: Heat the reaction mixture to 110 °C with vigorous stirring for 48 hours under a positive pressure of argon.
-
Work-up: Cool the mixture to room temperature and pour it into a stirred solution of methanol (200 mL) to precipitate the polymer.
-
Purification: Collect the polymer by filtration. The crude polymer is then subjected to Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is extracted with chloroform or chlorobenzene and reprecipitated from methanol. Dry the polymer under vacuum.
Protocol 3: Synthesis of an Alkyne-Functionalized Phenylpyridine via Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne, a common step in creating materials with extended conjugation.
Materials:
-
This compound
-
Ethynylbenzene (or other terminal alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Degassing: Degas the solution by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%) under a positive pressure of argon.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and remove the solvents under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted pyridine.
Mandatory Visualizations
Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for C-N Bond Formation with 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the formation of carbon-nitrogen (C-N) bonds utilizing 2-Bromo-5-phenylpyridine as a key building block. The protocols outlined below are foundational for the synthesis of a wide array of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and materials science. This document covers the widely applied Buchwald-Hartwig amination, the classical Ullmann condensation, and nucleophilic aromatic substitution (SNAr), offering a range of methods to suit different synthetic needs and substrate scopes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] Its broad functional group tolerance and effectiveness with a variety of amine coupling partners make it a preferred method for the synthesis of N-substituted 5-phenylpyridin-2-amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Conditions for Analogous Bromopyridines
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine substrates analogous to this compound. These parameters serve as an excellent starting point for the optimization of specific reactions.
Table 1: Coupling with Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 12-24 | 75-90 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-95 |
| 2-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 70-85* |
*Yields are representative for analogous bromopyridine substrates and may vary for this compound.
Table 2: Coupling with Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 70-88 |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 | 18 | 85-98 |
| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (1.5) | THF | 80 | 16 | 75-92* |
*Yields are representative for analogous bromopyridine substrates and may vary for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
References
Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with 2-Bromo-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting appropriate ligands for various palladium-catalyzed cross-coupling reactions with 2-bromo-5-phenylpyridine. The choice of ligand is critical for achieving high yields and selectivity in the synthesis of complex molecules derived from this versatile heterocyclic building block.
Introduction to Cross-Coupling with this compound
This compound is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives used in medicinal chemistry, materials science, and agrochemicals. The bromine atom at the 2-position is susceptible to oxidative addition to a low-valent palladium catalyst, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The success of these transformations is highly dependent on the choice of the supporting ligand on the palladium catalyst. The ligand influences the catalyst's stability, solubility, and reactivity, thereby impacting reaction rates, yields, and the scope of compatible functional groups.
This guide covers several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. For each reaction, a general protocol is provided as a starting point for optimization, along with a discussion of ligand selection strategies.
General Workflow for Cross-Coupling Reactions
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This process involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Ligand Selection and Protocols
The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or carbopalladation/migratory insertion), and reductive elimination.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a C-C bond between this compound and a boronic acid or its ester. This reaction is widely used due to the stability and low toxicity of the boron reagents.[2]
Ligand Selection: For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the reductive elimination step and can help to prevent catalyst decomposition. Common choices include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides.[3] They possess the necessary steric bulk and electron-donating properties to facilitate the reaction.
-
Bidentate Ligands: Dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective, particularly in preventing β-hydride elimination in certain cases.[1]
-
Simple Phosphines: While less common for challenging substrates, PPh₃ (triphenylphosphine) can sometimes be used, although it may require higher catalyst loadings and harsher conditions.[2]
Table 1: Ligand Selection for Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Typical Temp. (°C) | Notes |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄, K₂CO₃ | 1,4-Dioxane, Toluene | 80-110 | Excellent for heteroaryl chlorides and bromides.[4] |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Toluene, THF | 80-110 | Good all-around ligand for Suzuki couplings.[3] |
| RuPhos | Pd(OAc)₂ or RuPhos Pd G3 | K₃PO₄ | Toluene, Dioxane/H₂O | 80-110 | Effective for sterically demanding couplings. |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene, DMF | 100-120 | "Classic" ligand, may require higher catalyst loading. |
Experimental Protocol (General):
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).[4]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling this compound with a primary or secondary amine.[1][5]
Ligand Selection: The choice of ligand is highly dependent on the nature of the amine.
-
For Primary Amines: Bulky, electron-rich biaryl phosphine ligands like BrettPhos are often effective.[6]
-
For Secondary Amines: Ligands such as Xantphos or BINAP are commonly used.[7]
-
General Purpose: Josiphos-type ligands and dppf have also shown broad utility.
Table 2: Ligand Selection for Buchwald-Hartwig Amination
| Ligand | Catalyst Precursor | Base | Solvent | Typical Temp. (°C) | Notes |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80-100 | Bidentate ligand, good for a range of amines.[1] |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Wide bite angle ligand, can be effective for challenging couplings.[7] |
| BrettPhos | BrettPhos Pd G3 | LHMDS, NaOt-Bu | THF, Toluene | Room Temp - 80 | Excellent for primary amines and ammonia surrogates.[6] |
| dppf | Pd(OAc)₂ | NaOt-Bu | Toluene | 80-100 | Ferrocene-based bidentate ligand.[5] |
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) to a dry reaction tube.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 3 mol%).[4]
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours.[4]
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[8] This reaction is typically co-catalyzed by a copper(I) salt.[9]
Ligand Selection: The standard ligand for Sonogashira coupling is triphenylphosphine (PPh₃). However, other ligands can be used, especially in copper-free protocols.
-
Phosphine Ligands: PPh₃ is the most common choice in combination with a palladium precursor like Pd(PPh₃)₂Cl₂.[10]
-
Nitrogen-based Ligands: In some cases, nitrogen-based ligands like pyridines or pyrimidines can be used, particularly in copper-free systems.[9]
Table 3: Ligand Selection for Sonogashira Coupling
| Ligand | Catalyst Precursor | Co-catalyst | Base | Solvent | Typical Temp. (°C) | Notes |
| PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 60 | The classic Sonogashira conditions.[4] |
| P(o-tol)₃ | Pd(OAc)₂ | CuI | Et₃N | Acetonitrile | 40-80 | A slightly bulkier phosphine ligand. |
| None | Pd/C | CuI | Et₃N | DMF | 80-100 | Heterogeneous catalysis, may require higher temperatures. |
Experimental Protocol (General):
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[4]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF, 5 mL), a base (e.g., Et₃N, 2.0 mmol), and the terminal alkyne (1.2 mmol).[4]
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling
The Heck reaction couples this compound with an alkene to form a substituted alkene.[11]
Ligand Selection: The choice of ligand in the Heck reaction can influence the regioselectivity of the alkene addition.
-
Monodentate Phosphines: P(o-tol)₃ (tri(o-tolyl)phosphine) and PPh₃ are commonly used.[4]
-
Bidentate Phosphines: Ligands like dppp (1,3-bis(diphenylphosphino)propane) can also be effective.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can offer high stability and activity.
Table 4: Ligand Selection for Heck Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Typical Temp. (°C) | Notes |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N, K₂CO₃ | Acetonitrile, DMF | 80-120 | A common choice for standard Heck reactions.[4] |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100-140 | Often used, but may require higher temperatures. |
| dppp | Pd(OAc)₂ | NaOAc | DMA, NMP | 100-140 | Bidentate ligand that can influence regioselectivity. |
Experimental Protocol (General):
-
In a sealed tube, combine this compound (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).[4]
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed solvent (e.g., acetonitrile, 5 mL), the alkene (1.5 mmol), and a base (e.g., Et₃N, 1.5 mmol).[4]
-
Seal the tube and heat to 100 °C for 18-24 hours.[4]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille reaction involves the coupling of this compound with an organostannane reagent.[12] A major drawback is the toxicity of the tin reagents and byproducts.[13]
Ligand Selection: Triphenylphosphine is the most common ligand for Stille couplings.
-
PPh₃: Typically used in the form of Pd(PPh₃)₄.[4]
-
AsPh₃ (Triphenylarsine): Can sometimes accelerate the rate-limiting reductive elimination step.
Table 5: Ligand Selection for Stille Coupling
| Ligand | Catalyst Precursor | Additive | Solvent | Typical Temp. (°C) | Notes |
| PPh₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ | None | Toluene, DMF | 80-110 | The most widely used ligand for Stille reactions.[4] |
| AsPh₃ | Pd₂(dba)₃ | CuI | NMP | 60-100 | Can enhance reaction rates in some cases. |
| P(furyl)₃ | Pd₂(dba)₃ | None | THF | 50-80 | Electron-rich phosphine that can be effective at lower temperatures. |
Experimental Protocol (General):
-
To a dry Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[4]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the organostannane (1.1 mmol).[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the mixture with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash.[14]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with this compound.[15] These reactions are often very fast and high-yielding.
Ligand Selection: The choice of ligand can be critical for achieving high yields and preventing side reactions.
-
Bulky Phosphines: Ligands like P(t-Bu)₃ and Buchwald's biaryl phosphines (e.g., XPhos) are highly effective, especially for coupling with less reactive aryl chlorides.[15][16]
-
N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes have also been shown to be excellent catalysts for Negishi couplings.
Table 6: Ligand Selection for Negishi Coupling
| Ligand | Catalyst Precursor | Solvent | Typical Temp. (°C) | Notes |
| P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ or Pd₂(dba)₃ | THF, Dioxane | Room Temp - 60 | Highly effective for a broad range of substrates.[15] |
| XPhos | Pd₂(dba)₃ | THF | Room Temp - 80 | A robust ligand for challenging Negishi couplings.[16] |
| dppf | PdCl₂(dppf) | THF, DMF | 50-80 | A common choice for preparing biaryl compounds. |
Experimental Protocol (General):
-
Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding organohalide in THF, add activated zinc dust and stir at room temperature until the zinc is consumed.
-
Coupling Reaction: In a separate dry Schlenk flask, add this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF, 5 mL).
-
Add the freshly prepared organozinc solution (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle Overview
The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting and Optimization
-
Low Yield: Consider increasing the catalyst/ligand loading, changing the ligand to a more electron-rich or bulky one, using a stronger base, or increasing the reaction temperature. Ensure that solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: Homocoupling of the coupling partner can occur. This may be suppressed by using a different ligand or lowering the reaction temperature. Protodebromination (loss of bromine) can be an issue with certain bases and solvents.
-
Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. More robust ligands, such as Buchwald's biaryl phosphines or NHCs, can help to prevent this.
By carefully selecting the appropriate ligand and optimizing the reaction conditions, a wide variety of functionalized 5-phenylpyridine derivatives can be synthesized efficiently from this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. scirp.org [scirp.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 2-Bromo-5-phenylpyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A2: For a successful initial coupling, a robust and well-chosen set of reaction parameters is crucial. While specific data for this compound is not extensively published, reliable starting points can be extrapolated from successful couplings of structurally similar bromopyridines.[1][2] The following table outlines recommended starting conditions.
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound Analogues
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common and reliable starting point for C-Br couplings.[3] Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[4] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong, non-nucleophilic base that can be beneficial in preventing side reactions and promoting transmetalation.[3] K₂CO₃ is a widely used and effective alternative.[2] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of a polar aprotic solvent and water is often effective for Suzuki couplings of aminopyridine substrates.[3] |
| Temperature | 85-110 °C | The reaction temperature may require optimization, but this range is a good starting point for many Suzuki couplings of bromopyridines.[1][5] |
| Atmosphere | Inert (Argon or Nitrogen) | The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst and to minimize side reactions like homocoupling.[5] |
Q2: Which is a better coupling partner for this compound: a boronic acid or a boronic ester?
A2: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) can offer advantages. They are often more stable and less prone to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases at elevated temperatures.[5] If you are experiencing low yields due to boronic acid degradation, switching to a corresponding boronic ester is a recommended troubleshooting step.
Q3: Can the pyridine nitrogen in this compound interfere with the reaction?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and inhibiting the catalytic cycle.[5] This is a common challenge with pyridine-containing substrates. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can help mitigate this issue by sterically shielding the palladium center.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Low or no conversion in the Suzuki coupling of this compound can stem from several factors. The following decision tree and table provide a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low conversion.
Table 2: Troubleshooting Low or No Conversion
| Potential Cause | Suggested Solution(s) | Rationale |
|---|---|---|
| Catalyst Deactivation | - Ensure a thoroughly degassed reaction mixture using methods like freeze-pump-thaw or sparging with an inert gas.[5]- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from the pyridine nitrogen. | Oxygen can deactivate the Pd(0) catalyst. The pyridine nitrogen can also inhibit the catalyst.[5] |
| Inefficient Transmetalation | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature. | The choice of base is crucial for activating the boronic acid for transmetalation. Higher temperatures can increase the rate of this step. |
| Protodeboronation of Boronic Acid | - Use a boronic ester (e.g., pinacol ester) instead of a boronic acid.- Use anhydrous solvents. | Boronic esters are generally more stable towards protodeboronation.[5] Water can facilitate this side reaction. |
| Poor Solubility of Reagents | - Screen different solvent systems (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF).- Ensure the base is finely powdered to maximize surface area. | The solubility of all reaction components is critical for an efficient reaction. |
Issue 2: Significant Formation of Homocoupling Byproducts
The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction.
Table 3: Minimizing Homocoupling
| Mitigation Strategy | Detailed Action |
|---|---|
| Rigorous Exclusion of Oxygen | Degas all solvents and the reaction mixture thoroughly. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5] |
| Use a Pd(0) Source | Using a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a Pd(II) precursor with a phosphine ligand can sometimes reduce homocoupling. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure based on protocols for structurally similar substrates and may require optimization.[1][3]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid or ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Technical Support Center: Purification of 2-Bromo-5-phenylpyridine
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2-Bromo-5-phenylpyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating aromatic compounds.[1][2] If the compound shows instability or significant tailing on silica gel, a less acidic alternative like neutral alumina can be considered.[1]
Q2: How do I select the appropriate mobile phase (eluent)?
A good starting point for the mobile phase is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane.[1][3][4] The purification will typically begin with a low percentage of the polar solvent, with the polarity gradually increased to elute the target compound.
Q3: How can I determine the optimal solvent ratio before running the column?
The optimal solvent system should be determined using Thin Layer Chromatography (TLC). The ideal eluent mixture will provide a retention factor (Rf) value for this compound between 0.2 and 0.4.[1][5] This Rf range generally ensures good separation from impurities and elution within a reasonable solvent volume.[1]
Q4: I'm observing significant peak tailing. What causes this and how can it be fixed?
Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[6] This is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the silica surface.[6] To resolve this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase.[1][4] The competing base neutralizes the active acidic sites on the silica, leading to more symmetrical peaks.[4]
Q5: What should I do if my compound does not elute from the column?
If this compound is not eluting, the mobile phase is likely not polar enough.[1][5] You should gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane/ethyl acetate mixture, you can incrementally switch to 90:10, 85:15, and so on, until the compound begins to move down the column.[5]
Q6: How can I improve the separation between my product and a close-running impurity?
To enhance the separation of compounds with similar polarities:
-
Optimize the Solvent System: Test different solvent combinations. Sometimes, substituting ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/ethyl acetate/toluene) can change the selectivity.[5][7]
-
Use a Longer Column: Increasing the length of the column provides more surface area for interactions, which can improve the resolution between closely eluting bands.[5]
-
Reduce the Column Load: Overloading the column with too much crude material can cause bands to broaden and overlap.[1] Try using less sample.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for purifying approximately 1 gram of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Triethylamine (optional, for tailing reduction)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Methodology
-
TLC Analysis for Eluent Selection:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexane/ethyl acetate to find a system where the product has an Rf of ~0.3.[4] If tailing is observed, add 1% triethylamine to the test solvent.[4]
-
-
Column Packing (Slurry Method):
-
Secure the column vertically and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.[2]
-
For 1 g of crude product, weigh 40-50 g of silica gel.[2]
-
Create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).[2]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and dislodge air bubbles.[2]
-
Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance.[1]
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.[2]
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.[2][8]
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Collect the eluting solvent in fractions (e.g., 15-20 mL per tube).[2]
-
Monitor the progress by spotting collected fractions on a TLC plate to track the elution of the product.
-
-
Product Isolation:
Data Presentation
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography of aromatic compounds.[4] |
| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system for compounds of moderate polarity.[3] |
| Elution Mode | Gradient Elution | Start with low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the percentage of ethyl acetate. |
| TLC Rf Value | ~0.2 - 0.4 | Indicates the compound will elute in a reasonable volume, allowing for good separation.[1][5] |
| Additive | 0.1 - 1% Triethylamine (v/v) | Crucial for preventing peak tailing by neutralizing acidic sites on the silica gel.[1][4] |
Troubleshooting Guide
| Issue | Question | Possible Causes & Solutions |
| 1. Poor Separation | I'm not getting good separation between my product and impurities. | - Overloading: The column has been loaded with too much crude material, causing bands to overlap. Solution: Reduce the amount of sample loaded.[1] - Improper Solvent System: The eluent may not be optimal. Solution: Re-evaluate the solvent system with TLC. Aim for a product Rf of 0.2-0.4.[1] - Column Too Short: The column is not long enough to resolve close-running spots. Solution: Use a longer column or a finer mesh silica gel. |
| 2. Peak Tailing | My compound is eluting as a broad, streaky band. | - Analyte-Silica Interaction: The basic nitrogen of the pyridine is interacting strongly with acidic silanol groups on the silica surface.[6] Solution: Add 0.1-1% triethylamine or pyridine to the mobile phase to block these active sites.[1][4] |
| 3. Compound Not Eluting | I've run a lot of solvent, but my product hasn't come off the column. | - Mobile Phase Too Non-Polar: The eluent does not have sufficient strength to move the compound. Solution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[1][5] |
| 4. No Compound Found | I can't find my product in any of the collected fractions. | - Compound Decomposed: The compound may be unstable on silica gel. Solution: Check for stability with a 2D TLC experiment.[9] If unstable, switch to a neutral stationary phase like alumina.[1] - Eluted in Solvent Front: The initial solvent system was too polar, causing the compound to elute immediately. Solution: Check the very first fractions collected.[9] - Fractions Too Dilute: The compound is present but at a concentration too low to see on TLC. Solution: Concentrate a few fractions in the expected elution range and re-run the TLC.[10] |
Visualizations
Caption: Workflow for column chromatography purification.
Caption: A guide for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 2-Bromo-5-phenylpyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-5-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a recrystallization of this compound?
A1: Before proceeding, it is crucial to confirm the physical state of your crude product. This compound is typically a solid or crystalline powder at room temperature.[1] If your crude product is an oil or liquid, recrystallization is not a suitable primary purification method. In that case, you should consider other techniques like column chromatography or vacuum distillation.[2]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4] For brominated pyridine derivatives, common and effective solvent systems include single solvents like ethanol or mixed systems of a polar solvent with a non-polar one, such as ethyl acetate/hexanes or ethanol/water.[3][5][6] It is highly recommended to perform small-scale solubility tests with various solvents to identify the optimal choice for your specific sample.[3][7]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is significantly impure or if the cooling process is too rapid.[8][9] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent (if using a single solvent system) or more of the "good" solvent (the one the compound is more soluble in, if using a mixed system).[9][10]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[8]
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: If no crystals form, the solution is likely not sufficiently supersaturated.[9] You can attempt to induce crystallization using several methods:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.[9][10]
-
Seed Crystals: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.[10]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[8][10]
-
Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[9]
Q5: The yield of my recrystallization is very low. How can I improve it?
A5: A low yield is often caused by using too much solvent during the dissolution step, which leaves a significant amount of the product in the mother liquor.[8][9] To improve recovery, you can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[9] Be aware that the purity of this second crop may be lower than the first.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Cooling is too rapid; High impurity level; Solvent boiling point is too high relative to the compound's melting point. | Reheat to dissolve the oil, add a small amount of extra solvent, and cool slowly.[8][10] Consider a different solvent system. |
| No Crystal Formation | Solution is too dilute (excess solvent); Insufficient cooling; No nucleation sites. | Evaporate some solvent and re-cool.[8] Scratch the inner surface of the flask with a glass rod.[10] Add a seed crystal.[10] Cool the flask in an ice bath.[9] |
| Crystallization is Too Fast | The solution is too concentrated; The solvent is a very poor solvent at all temperatures. | Reheat the solution and add a small amount of additional hot solvent to ensure the compound fully dissolves before cooling.[10] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | If the impurities are colored, consider adding a small amount of activated carbon to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb the desired product.[11] |
| Low Recovery / Yield | Too much solvent was used; Premature crystallization during hot filtration; Washing with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution.[7] Ensure the filtration funnel is pre-heated to prevent cooling.[12] Wash the final crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently with stirring until the solvent boils.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent to maximize yield.[3][7]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[3]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is ideal when a single suitable solvent cannot be found. It uses a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. An example pair is Ethyl Acetate (good) and Hexanes (poor).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[3]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Drying: Collect, wash (with a cold mixture of the two solvents or just the poor solvent), and dry the crystals as described in Protocol 1.
Visualized Workflows
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. 5-BROMO-2-PHENYLPYRIDINE CAS#: 27012-25-5 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 2-Bromo-5-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-phenylpyridine. The content is structured in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound from 2,5-dibromopyridine and phenylboronic acid.
Question: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely byproducts?
Answer:
Low yields and the presence of multiple products are common issues in the synthesis of this compound. The primary byproducts to consider are:
-
2,5-Diphenylpyridine: This results from a second Suzuki coupling reaction at the remaining bromine position.
-
Biphenyl: Formed from the homocoupling of two molecules of phenylboronic acid.[1][2][3]
-
Dehalogenated Products: This includes the formation of 2-bromopyridine (from the starting material) or 5-phenylpyridine (from the desired product).
The formation of these byproducts is influenced by reaction conditions such as temperature, reaction time, and the presence of oxygen or water.
Question: How can I minimize the formation of the double-coupled byproduct, 2,5-diphenylpyridine?
Answer:
The formation of 2,5-diphenylpyridine occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. To minimize its formation:
-
Control Stoichiometry: Use a slight excess of 2,5-dibromopyridine relative to phenylboronic acid. A 1.1:1 to 1.2:1 ratio can favor the mono-coupling product.
-
Lower Reaction Temperature: If feasible for your catalyst system, reducing the reaction temperature can decrease the rate of the second coupling.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS and stop the reaction once the starting 2,5-dibromopyridine is consumed and before significant formation of the di-substituted product is observed.
Question: I am observing a significant amount of biphenyl in my crude product. How can I prevent this?
Answer:
Biphenyl is a result of the homocoupling of phenylboronic acid, which is often promoted by the presence of oxygen.[1][3] To mitigate this:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.
Question: My analysis shows the presence of dehalogenated byproducts. What causes this and how can it be avoided?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[4] The presence of water or other protic sources in the reaction mixture can lead to the cleavage of the carbon-bromine bond. To minimize dehalogenation:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.
-
Dry Reagents: Use anhydrous bases and ensure that the starting materials are free of water.
-
Control Water Content in Solvent Mixtures: If a co-solvent system including water is used (e.g., dioxane/water), minimizing the proportion of water can sometimes reduce dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting 2,5-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.[5]
Q2: What are some suitable catalyst and base combinations for this reaction?
A2: A variety of palladium catalysts and bases can be effective. Common choices include:
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., SPhos, XPhos), or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂].
-
Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
The optimal choice will depend on the specific reaction conditions and other reagents used.
Q3: How can I purify the final product from the common byproducts?
A3: Column chromatography on silica gel is the most effective method for separating this compound from the common byproducts. The polarity of the eluent can be adjusted to achieve good separation. For example, a gradient of ethyl acetate in hexanes is often effective.
Q4: Can impurities in the starting material, 2,5-dibromopyridine, affect the reaction?
A4: Yes, impurities in the starting materials can impact the reaction. For example, if the 2,5-dibromopyridine contains traces of 2-aminopyridine from its synthesis, this could potentially interfere with the catalyst. It is recommended to use highly pure starting materials.
Data Presentation
The following table summarizes the common byproducts in the synthesis of this compound and the typical conditions that may lead to their increased formation. The yields are illustrative and can vary significantly based on the specific experimental setup.
| Byproduct | Structure | Typical Conditions Favoring Formation | Illustrative Yield Range (%) |
| 2,5-Diphenylpyridine | ![]() | Excess phenylboronic acid, prolonged reaction time, high temperature. | 5 - 20 |
| Biphenyl | Presence of oxygen in the reaction mixture. | 5 - 15 | |
| 2-Bromopyridine | Presence of protic impurities (e.g., water). | < 10 | |
| 5-Phenylpyridine | Presence of protic impurities (e.g., water). | < 10 |
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
A detailed protocol for a similar Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Diagram of Synthetic Pathway and Byproduct Formation:
The following diagram illustrates the main synthetic pathway for this compound via Suzuki-Miyaura coupling and the formation of common byproducts.
Caption: Synthetic pathway and common byproducts.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reaction Rate of 2-Bromo-5-phenylpyridine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reaction rate of coupling reactions involving 2-Bromo-5-phenylpyridine.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a consistently low yield or failing completely. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki coupling reactions with 2-bromopyridines are a frequent challenge.[1][2] The primary issues often involve catalyst inhibition, the stability of coupling partners, or suboptimal reaction conditions.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1][2]
-
Inefficient Oxidative Addition: The carbon-bromine bond of bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-determining.[1]
-
Side Reactions: Competing reactions like the homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen atom) can consume starting materials.[1][2]
Recommended Solutions:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent pyridine coordination.[1] Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[1]
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the rate of oxidative addition.[1][3]
-
Choice of Base and Solvent: The base is crucial for activating the boronic acid.[2][3] Stronger bases like K₃PO₄ are often effective.[4] The solvent system must ensure all components are sufficiently soluble; common choices include 1,4-dioxane/water or toluene/water mixtures.[1][5]
-
Ensure Anhydrous and Inert Conditions: Oxygen promotes the homocoupling of boronic acids.[1][2][3] Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[1][2] Use anhydrous solvents to minimize protodeboronation.[1][3]
-
Stable Boron Reagents: To combat protodeboronation, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1]
Issue 2: Sluggish Buchwald-Hartwig Amination
Question: The Buchwald-Hartwig amination of this compound with my desired amine is very slow and gives poor conversion. How can I accelerate the reaction?
Answer:
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[6] For a substrate like this compound, the pyridine nitrogen can interfere with the catalyst, and the choice of reaction partners is critical.[7]
Recommended Solutions:
-
Ligand Optimization: The choice of ligand is crucial.[8] Bulky, electron-rich biaryl phosphine ligands (e.g., XantPhos, BINAP) are often effective for amination of heteroaryl halides.[6][9][10][11]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[10] However, for base-sensitive substrates, other options like K₂CO₃ or Cs₂CO₃ can be considered, although they may lead to lower reaction rates.[12] The use of soluble organic bases like DBU has also been reported.[9][13]
-
Solvent Considerations: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[7][10][14]
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources.[6][7][10]
-
Temperature: Typical reaction temperatures range from 80-110 °C.[6][7][13]
Issue 3: Low Conversion in Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is not proceeding to completion. What can I do to improve the reaction rate and yield?
Answer:
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[15] However, the reactivity of aryl bromides is lower than that of iodides, and issues can arise from catalyst deactivation or side reactions.[16]
Recommended Solutions:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[17][18] Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[17][19] Copper(I) iodide (CuI) is the most common co-catalyst and increases the reaction rate.[17]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, and can sometimes serve as the solvent.[16] Anhydrous and anaerobic conditions are generally recommended, though newer protocols in aqueous media exist.[20]
-
Ligand Choice: While phosphine ligands are common, N-heterocyclic carbene (NHC) palladium complexes have also been shown to be effective catalysts.[19]
-
Temperature: While many Sonogashira couplings can be performed at room temperature, less reactive substrates like aryl bromides may require heating.[16]
-
Minimize Homocoupling: The presence of oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling).[17] Ensure the reaction is performed under a strictly inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: For a Suzuki coupling with this compound, which type of ligand is generally most effective?
A1: Bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos are often effective because they can shield the palladium center from inhibitory coordination by the pyridine nitrogen and facilitate the oxidative addition step.[1]
Q2: Can I run a Suzuki or Buchwald-Hartwig coupling of this compound open to the air?
A2: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid in Suzuki reactions.[1][2][3] For optimal and reproducible results, these reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q3: My boronic acid appears to be degrading during my Suzuki coupling reaction. What can I do to prevent this?
A3: Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures and in the presence of water and a base. Using more stable derivatives such as boronic pinacol esters or potassium trifluoroborate salts can significantly improve reaction outcomes.[1] Additionally, ensuring the use of anhydrous solvents can help minimize this side reaction.[1][3]
Q4: In a Sonogashira coupling, is the copper co-catalyst always necessary?
A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, copper-free variations have been developed.[18] However, for less reactive substrates like this compound, the use of a copper co-catalyst is generally beneficial for achieving higher yields and selectivity.[18]
Q5: What is the general order of reactivity for aryl halides in these cross-coupling reactions?
A5: The generally accepted order of reactivity for halogens is I > Br > Cl.[16][21] This trend is inversely correlated with the carbon-halogen bond strength, making the oxidative addition step, which is often rate-determining, more facile for heavier halogens.[21]
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of bromopyridine substrates. These serve as a strong starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Parameter | Condition | Purpose/Comment |
| Substrate | This compound | Aryl halide coupling partner. |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv.) | Nucleophilic partner. Pinacol esters or trifluoroborates can improve stability.[1] |
| Catalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-5 mol%) | Palladium(II) precursor to the active Pd(0) catalyst.[1][2] |
| Ligand | SPhos, XPhos, or PPh₃ (2-10 mol%) | Bulky, electron-rich ligands are preferred to prevent catalyst inhibition.[1][2] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation.[1][2] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Ensures solubility of reagents. Must be degassed.[1][2][5] |
| Temperature | 80-110 °C | Higher temperatures can improve the rate of oxidative addition.[1][2][3] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Condition | Purpose/Comment |
| Substrate | This compound | Aryl halide coupling partner. |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv.) | Nucleophilic partner. |
| Catalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-5 mol%) | Palladium precursor.[6][10] |
| Ligand | XantPhos, BINAP, or dppf | Bulky phosphine ligands are crucial for this transformation.[6][10] |
| Base | NaOtBu or Cs₂CO₃ (1.2-2.0 equiv.) | Strong, non-nucleophilic base is required for amine deprotonation.[10] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvent. |
| Temperature | 80-110 °C | To drive the reaction to completion.[6][7] |
Table 3: Sonogashira Coupling of Aryl Bromides
| Parameter | Condition | Purpose/Comment |
| Substrate | This compound | Aryl halide coupling partner. |
| Coupling Partner | Terminal Alkyne (1.1-1.5 equiv.) | Nucleophilic partner. |
| Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Palladium catalyst for the primary catalytic cycle.[16][17] |
| Co-catalyst | CuI (1-5 mol%) | Increases reaction rate by forming a copper acetylide intermediate.[16][17] |
| Base | Triethylamine or Diisopropylamine | Serves as a base and often as a solvent.[16] |
| Solvent | THF or DMF (if co-solvent is needed) | Anhydrous and deoxygenated. |
| Temperature | Room Temperature to 80 °C | Aryl bromides may require heating to improve reaction rates.[16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[7]
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[6][7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or triethylamine) in a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and the copper co-catalyst (CuI, 2.5 mol%).[16]
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add the base (e.g., diisopropylamine, 7.0 equiv., if not used as the solvent) followed by the terminal alkyne (1.1 equiv.).[16]
-
Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) for 3-24 hours.[16]
-
Work-up: Dilute the reaction mixture with an ether-type solvent and filter through a pad of Celite®, washing with the same solvent. The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[16]
-
Purification: Purify the product by flash column chromatography on silica gel.[16]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Bromo-5-phenylpyridine
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with 2-Bromo-5-phenylpyridine in palladium-catalyzed cross-coupling reactions. The unique challenges posed by pyridine-containing substrates, such as catalyst poisoning, are addressed with practical solutions and detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving this compound particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring of the substrate.[1][2] This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes. This process, often called catalyst poisoning, effectively removes the catalyst from the reaction, halting or slowing the catalytic cycle.[1][3] This issue is especially pronounced for 2-substituted pyridines where the nitrogen is adjacent to the reaction site.[1]
Q2: What are the most common mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways for palladium catalysts in reactions with substrates like this compound include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and inhibiting key steps like oxidative addition or reductive elimination.[1][3]
-
Formation of Palladium Black (Agglomeration): The active Pd(0) species can be unstable and agglomerate into inactive palladium nanoparticles, visually identified as a black precipitate.[4] This is often exacerbated by high temperatures or slow reaction kinetics.[3]
-
Oxidation of Catalyst: Palladium(0) catalysts are sensitive to oxygen.[3] Inadequate inert atmosphere techniques can lead to oxidation to inactive Pd(II) species.
-
Ligand Degradation: The phosphine ligands used to stabilize the catalyst can themselves degrade under certain reaction conditions, particularly at elevated temperatures.
Q3: How does the choice of ligand impact catalyst stability and activity?
A3: The ligand is critical for stabilizing the palladium catalyst, preventing both pyridine coordination and agglomeration.[3] For pyridine-containing substrates, sterically bulky and electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective.[1][3][4] The bulkiness of the ligand can physically block the pyridine nitrogen from accessing and poisoning the palladium center, while its electron-donating properties facilitate the crucial oxidative addition step of the catalytic cycle.[5]
Q4: Can the deactivated palladium catalyst be regenerated?
A4: While complete regeneration of a deactivated catalyst within the reaction mixture is challenging, some strategies can be employed. For catalysts that have agglomerated into palladium black, regeneration is generally not feasible in situ. The primary focus should be on preventing deactivation in the first place through careful selection of ligands, bases, and reaction conditions. Post-reaction, precipitated palladium can be recovered, but it requires significant chemical processing to be converted back into a usable catalytic form.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning by Pyridine: The substrate is coordinating to and inhibiting the palladium catalyst.[1][3] 2. Inefficient Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.[4] 3. Reagents or Solvents Not Anhydrous/Degassed: Oxygen or moisture is deactivating the catalyst.[3] | 1. Switch to a Bulkier Ligand: Employ sterically hindered ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[1][3] 2. Use a Pre-catalyst: Utilize a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 pre-catalyst) that does not require an in-situ reduction step.[6] 3. Ensure Rigorous Inert Conditions: Use properly dried solvents and degas all reagents and the reaction vessel thoroughly with an inert gas like argon or nitrogen.[7] |
| Reaction Stalls and a Black Precipitate Forms | 1. Catalyst Decomposition: The active Pd(0) catalyst is agglomerating into inactive palladium black.[4] 2. Excessively High Temperature: High temperatures can accelerate catalyst decomposition.[3] 3. Slow Catalysis: If the catalytic cycle is slow (due to inhibition), the unstable Pd(0) intermediate has more time to decompose.[1] | 1. Improve Ligand Stabilization: Increase the ligand-to-palladium ratio or switch to a more robust, bulky ligand that better stabilizes the monomeric Pd(0) species.[4] 2. Lower Reaction Temperature: Reduce the temperature to 80-100 °C and increase the reaction time if necessary. Monitor for precipitate formation.[3] 3. Re-evaluate Base and Solvent: Ensure the chosen base and solvent are optimal for the specific coupling reaction to maintain a healthy catalytic turnover. |
| Significant Dehalogenation Byproduct Observed | 1. Side Reaction Favored: The reaction conditions (e.g., choice of base, temperature) are promoting the replacement of the bromine atom with hydrogen instead of the desired coupling partner.[1][4] | 1. Use a Milder Base: Switch from a strong base like NaOtBu to a weaker one such as K₃PO₄ or Cs₂CO₃.[6] 2. Optimize Temperature: Higher temperatures can sometimes favor dehalogenation; try running the reaction at a lower temperature.[1] 3. Ensure High-Purity Reagents: Impurities can sometimes facilitate dehalogenation pathways.[4] |
Data on Ligand and Base Selection
The selection of ligand and base is paramount for success. The following table summarizes representative data for the Buchwald-Hartwig amination of bromopyridine substrates, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 110 | >90 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | >90 |
| 3 | Xantphos | Cs₂CO₃ | Dioxane | 110 | ~85[8] |
| 4 | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | Variable, substrate-dependent |
| 5 | dppp | NaOtBu | Toluene | 100 | Lower yields expected due to less bulk[8] |
Visualizing Deactivation and Troubleshooting
To better understand the processes involved, the following diagrams illustrate catalyst deactivation pathways, a logical troubleshooting workflow, and the general catalytic cycle.
Caption: Primary catalyst deactivation pathways in reactions with pyridine substrates.
Caption: A step-by-step workflow for troubleshooting failed cross-coupling reactions.
Caption: Simplified catalytic cycle highlighting key points of catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for the amination of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[7]
Materials:
-
This compound
-
Amine coupling partner (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.5 eq relative to Pd)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst, the base, this compound, and the amine coupling partner (if solid).
-
Evacuate and backfill the Schlenk tube with inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers should be combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Post-Reaction Catalyst Removal
For drug development applications, removing residual palladium is critical.
Procedure using Adsorbent Scavengers:
-
After the reaction is complete and has been worked up to the crude product stage, dissolve the crude material in a suitable solvent (e.g., toluene, ethyl acetate).
-
Add a silica-based metal scavenger (e.g., SiliaMetS Thiol) to the solution (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours.
-
Filter the mixture through a pad of celite to remove the scavenger and the captured palladium.
-
Rinse the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure. The resulting product should have significantly reduced levels of palladium contamination. Verify palladium levels using ICP-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity of 2-Bromo-5-phenylpyridine in C-C Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2-bromo-5-phenylpyridine in carbon-carbon (C-C) coupling reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or no product yield in Suzuki-Miyaura coupling.
-
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low reactivity in this case is often attributed to the electron-deficient nature of the pyridine ring, which can hinder the oxidative addition step of the catalytic cycle, and potential catalyst inhibition by the pyridine nitrogen. Here are several troubleshooting steps:
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands which are known to improve the efficiency of cross-coupling reactions with heteroaryl halides. Buchwald's and Fu's ligands are excellent starting points.
-
Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃ for this substrate. The base not only facilitates the transmetalation step but can also influence the catalyst's activity.
-
Solvent System: Aprotic polar solvents are generally preferred. A mixture of toluene and water or dioxane and water is a common choice. The presence of water can be crucial for the solubility of the base and the boronic acid.
-
Temperature: Higher reaction temperatures can often overcome the activation energy barrier. If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of your solvent.
-
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent catalyst oxidation, which is a common cause of reaction failure.
-
Issue 2: Significant formation of side products, particularly homo-coupling of the boronic acid.
-
Question: My reaction is producing a significant amount of the homo-coupled product from my boronic acid, and only a small amount of the desired cross-coupled product. How can I suppress this side reaction?
-
Answer: Homo-coupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or high catalyst loading.
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed. Even trace amounts of oxygen can promote the homo-coupling pathway.
-
Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is standard, but a large excess can lead to increased homo-coupling.
-
Catalyst Loading: While a higher catalyst loading might seem beneficial for a sluggish reaction, it can sometimes increase the rate of side reactions. Try reducing the palladium catalyst loading to 1-2 mol%.
-
Addition of Additives: In some cases, additives like silver oxide (Ag₂O) have been shown to suppress homo-coupling, although their mechanism of action can be complex.
-
Issue 3: Difficulty in purifying the product from the reaction mixture.
-
Question: I have managed to get some product, but I am having a hard time purifying it from the remaining starting material and catalyst residues. What are some effective purification strategies?
-
Answer: Purification of pyridine-containing compounds can be challenging due to their basicity and polarity.
-
Aqueous Workup: A standard aqueous workup is the first step. Washing the organic layer with a mild acid (e.g., dilute HCl or NH₄Cl solution) can help to remove some basic impurities, but be cautious as your product is also a pyridine derivative and might partition into the aqueous layer if the acid is too concentrated.
-
Column Chromatography: Silica gel chromatography is the most common method. Due to the polarity of your product, a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the product on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain high-purity material.
-
Frequently Asked Questions (FAQs)
Q1: Which C-C coupling reaction is generally most successful for this compound?
A1: The Suzuki-Miyaura coupling is one of the most widely used and versatile methods for C-C bond formation and has been successfully applied to substrates like this compound. However, for certain coupling partners, other reactions like the Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), or Sonogashira coupling (with terminal alkynes) might offer better yields and should be considered if the Suzuki-Miyaura reaction fails.
Q2: Can I use nickel catalysts instead of palladium for coupling reactions with this compound?
A2: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium catalysts. Nickel catalysts, particularly with NHC ligands, have shown excellent activity for the cross-coupling of unactivated aryl chlorides and can also be effective for challenging heteroaryl bromides like this compound.
Q3: What is the role of the ligand in these coupling reactions?
A3: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For an electron-deficient substrate like this compound, bulky and electron-rich ligands can increase the electron density on the metal center, which promotes the oxidative addition step and enhances the overall reaction rate.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 15 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 100 | 18 | 78 |
Table 2: Effect of Different Bases on the Reaction Yield.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2%) / SPhos (4%) | Na₂CO₃ | Dioxane/H₂O | 110 | 12 | 45 |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 68 |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 85 |
| Pd(OAc)₂ (2%) / SPhos (4%) | Cs₂CO₃ | Dioxane/H₂O | 110 | 12 | 90 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol) and XPhos (0.03 mmol) in anhydrous toluene (5 mL). Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add an additional 5 mL of anhydrous toluene to the reaction flask.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired biaryl product.
Visualizations
Caption: Optimized Suzuki-Miyaura coupling workflow.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-5-phenylpyridine with Organoboron Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-5-phenylpyridine with various organoboron reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are debromination of the starting material, homocoupling of the organoboron reagent, and protodeboronation of the organoboron reagent. The pyridine nitrogen can also inhibit the palladium catalyst, leading to lower yields.
Q2: What is debromination and why does it occur?
A2: Debromination is the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 5-phenylpyridine. This undesired reaction is often facilitated by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. Sources of the hydride can include the solvent (e.g., alcohols), the base (especially alkoxides), or impurities in the reagents.
Q3: How can I minimize the homocoupling of my organoboron reagent?
A3: Homocoupling, the coupling of two molecules of the organoboron reagent to form a biaryl byproduct (e.g., biphenyl when using phenylboronic acid), is often promoted by the presence of oxygen.[1] To mitigate this, it is crucial to thoroughly degas the reaction mixture and solvents and to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment. Using a Pd(0) catalyst source directly, rather than a Pd(II) source that requires in situ reduction, can also reduce homocoupling that may occur during the catalyst activation step.
Q4: What is protodeboronation and how can it be prevented?
A4: Protodeboronation is the protonolysis of the carbon-boron bond of the organoboron reagent, replacing the boronic acid or ester group with a hydrogen atom. This side reaction is particularly relevant for heteroaromatic boronic acids and can be catalyzed by acids or bases. To minimize protodeboronation, using anhydrous solvents is recommended. Additionally, employing more stable boronic esters, such as pinacol esters, in place of boronic acids can be beneficial.
Q5: Can the pyridine nitrogen in this compound interfere with the reaction?
A5: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can help to shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low yield of the desired cross-coupled product | Catalyst inhibition by the pyridine nitrogen. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Screen different palladium catalysts and ligands. |
| Inefficient oxidative addition. | - Increase the reaction temperature.- Switch to a more reactive organoboron reagent (e.g., a boronic ester). | |
| Competing side reactions (debromination, homocoupling, protodeboronation). | - See specific solutions for each side reaction below. | |
| Significant formation of the debrominated byproduct (5-phenylpyridine) | Presence of a palladium-hydride species. | - Use a non-protic, anhydrous solvent.- Employ a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).- Ensure all reagents are pure and free of water or other hydride sources. |
| High levels of homocoupling of the organoboron reagent | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas).- Maintain a strict inert atmosphere throughout the reaction. |
| Use of a Pd(II) precatalyst. | - Consider using a Pd(0) catalyst source directly. | |
| Evidence of protodeboronation of the organoboron reagent | Presence of water or other protic species. | - Use anhydrous solvents and reagents.- Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid for increased stability. |
Quantitative Data
The following table summarizes typical yields for the Suzuki-Miyaura coupling of substituted bromopyridines with various arylboronic acids under optimized conditions. While specific data for this compound is not extensively tabulated in the literature, the data for structurally similar substrates provides a strong indication of expected outcomes.
| Bromopyridine Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 92 | [2] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 81 | [3] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 92 (on a similar substrate) | [3] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common side reactions.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
Selecting the right base and solvent for 2-Bromo-5-phenylpyridine reactions
Welcome to the Technical Support Center for reactions involving 2-Bromo-5-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for common cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and offers potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause: Inactive catalyst.
-
Solution: Use a fresh batch of palladium catalyst. For improved reliability, consider using a pre-catalyst that does not require an in-situ reduction step. Ensure all solvents and reagents are rigorously degassed to prevent catalyst oxidation.
-
-
Potential Cause: Inappropriate ligand selection.
-
Solution: The choice of ligand is critical. For Suzuki-Miyaura and Buchwald-Hartwig reactions with heteroaryl halides, bulky, electron-rich phosphine ligands often improve reaction efficiency. A ligand screening is recommended to find the optimal one for your specific substrate combination.
-
-
Potential Cause: Incorrect base or poor base solubility.
-
Solution: The base is crucial for the catalytic cycle. Ensure the chosen base is sufficiently strong and has some solubility in the reaction medium. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary. For Sonogashira couplings, an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
-
Potential Cause: Low reaction temperature.
-
Solution: While starting with milder conditions is advisable, if no reaction is observed, a gradual increase in temperature may be required to drive the reaction to completion.
-
Issue 2: Formation of Byproducts
-
Potential Cause: Homocoupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions).
-
Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of all reagents and solvents. In Sonogashira reactions, using copper-free conditions can also minimize alkyne homocoupling.
-
-
Potential Cause: Protodebromination (replacement of the bromine atom with hydrogen).
-
Solution: This side reaction can be influenced by the choice of base and the presence of protic impurities. Ensure anhydrous conditions and consider screening different bases. Lowering the reaction temperature may also help.
-
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, potentially inhibiting its activity. This often necessitates the use of bulky ligands that can shield the metal center and prevent this unwanted interaction.
Q2: How do I select the appropriate solvent for my reaction?
A2: The choice of solvent is critical and can influence catalyst solubility, stability, and the rate of the reaction.
-
For Suzuki-Miyaura reactions, a mixture of an organic solvent (like dioxane, toluene, or THF) and an aqueous basic solution is common.
-
For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene, dioxane, or THF are typically used.
-
For Sonogashira couplings, polar aprotic solvents like DMF or amine solvents like triethylamine are often employed.
Q3: Can I use the same conditions for different coupling partners?
A3: While general conditions provide a good starting point, optimization is often necessary for each new coupling partner. The electronic and steric properties of the boronic acid, amine, or alkyne can significantly impact the reaction outcome, requiring adjustments to the ligand, base, solvent, and temperature.
Data Presentation: Selecting the Right Base and Solvent
The following tables summarize representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Please note that the data for this compound is supplemented with data from structurally similar bromopyridines to illustrate general trends.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (3) | Dioxane/H₂O | 70-80 | 14 | ~70 | Suzuki coupling with phenylboronic acid.[1] |
| 2 | K₃PO₄ (2-6) | Dioxane/H₂O | 70-100 | 12-24 | Good | General conditions for aryl bromides.[2] |
| 3 | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 16 | High | Effective for challenging substrates. |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Aniline
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | NaOtBu (1.4) | Toluene | 100 | 8-16 | High | Common conditions for amination of bromopyridines. |
| 2 | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High | Milder base option. |
| 3 | LHMDS (1.5) | THF | 70 | 6-18 | Good | Strong, non-nucleophilic base. |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Et₃N | Toluene | 65 | 12 | 93 | Coupling with 3-ethynylpyridine.[3] |
| 2 | DIPEA | DMF | 80 | 6 | Good | General conditions for Sonogashira reactions. |
| 3 | DBU (3) | Toluene | 100 | 12 | Good | Organic base option. |
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add degassed dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflows and logical relationships for selecting appropriate reaction conditions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024094819A1 - Nek7 degraders and methods of use thereof - Google Patents [patents.google.com]
- 3. Halogen-Bonded Supramolecular Parallelograms: From Self-Complementary Iodoalkyne Halogen-Bonded Dimers to 1:1 and 2:2 Iodoalkyne Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the progress of 2-Bromo-5-phenylpyridine reactions by TLC or LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Bromo-5-phenylpyridine by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?
A1: A common starting point for pyridine derivatives is a mixture of a non-polar and a moderately polar solvent. A mixture of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexanes) is a good initial choice.[1][2] You can adjust the ratio to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.[2]
Q2: My spots are streaking on the TLC plate. How can I fix this?
A2: Streaking of basic compounds like pyridines on silica gel TLC plates is a common issue due to the interaction between the basic nitrogen and the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-2.0%), to your eluent.
Q3: I can't see any spots on my TLC plate under the UV lamp. What should I do?
A3: While aromatic compounds like this compound are typically UV-active, a low concentration in the reaction mixture might make them difficult to visualize.[3] You can try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. If the compounds are not UV-active, you can use a chemical stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[3][4]
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
A4: To improve the separation of spots with similar Rf values, you can try changing the solvent system. Experiment with different solvent ratios or completely different solvents.[3] Using a co-spot, where the reaction mixture and starting material are spotted in the same lane, can help confirm if a new product is forming, often appearing as an elongated spot.[3]
Troubleshooting Guide for TLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots visible under UV light | - Compound is not UV-active.- Concentration of the compound is too low. | - Use a TLC stain (e.g., potassium permanganate, p-anisaldehyde).- Spot the sample multiple times in the same location, drying between applications. |
| Streaking or tailing of spots | - Strong interaction between the basic pyridine and the acidic silica gel.- Sample is overloaded. | - Add a small amount of triethylamine (0.1-2.0%) to the eluent.- Dilute the sample before spotting. |
| Rf value is too high (spot runs to the top of the plate) | - The eluent is too polar. | - Decrease the proportion of the polar solvent in the eluent (e.g., use a lower percentage of ethyl acetate in hexanes). |
| Rf value is too low (spot remains at the baseline) | - The eluent is not polar enough. | - Increase the proportion of the polar solvent in the eluent (e.g., use a higher percentage of ethyl acetate in hexanes). |
| Spots are not well-separated | - The polarity of the eluent is not optimal for the compounds. | - Experiment with different solvent systems and ratios.- Try a different stationary phase (e.g., alumina). |
Experimental Protocol: TLC Monitoring of a Suzuki Coupling Reaction of this compound
This protocol provides a general procedure for monitoring a Suzuki coupling reaction of this compound with an arylboronic acid.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent: e.g., 20% Ethyl Acetate in Hexanes with 0.1% Triethylamine
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM) at different time points (e.g., t=0, t=1h, t=2h).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of this compound on the SM lane.
-
C Lane: Spot the starting material, and then on top of the same spot, carefully spot the reaction mixture.
-
RM Lanes: At each time point, take a small aliquot of the reaction mixture with a capillary tube and spot it onto the corresponding RM lane.
-
-
Develop the Plate: Place the spotted TLC plate in the equilibrated developing chamber, ensuring the baseline is above the eluent level.[2] Cover the chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry. Visualize the spots under a UV lamp at 254 nm and circle any visible spots with a pencil.[5] If necessary, further visualize by dipping the plate in a staining solution and gently heating.
-
Analyze the Results: Compare the spots in the different lanes. The reaction is progressing if the starting material spot in the RM lanes diminishes over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Quantitative Data for TLC
The following table provides estimated Rf values for this compound and a hypothetical biaryl product in a common TLC solvent system. Actual Rf values may vary depending on the specific reaction conditions and TLC plate.
| Compound | Structure | Solvent System | Estimated Rf Value | Notes |
| This compound (Starting Material) | C11H8BrN | 20% Ethyl Acetate in Hexanes | ~0.5 - 0.6 | The starting material is expected to be less polar than the biaryl product. |
| Hypothetical Biaryl Product | e.g., 2,5-diphenylpyridine | 20% Ethyl Acetate in Hexanes | ~0.3 - 0.4 | The product is generally more polar than the starting material. |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful technique that provides both separation of the reaction components and their mass identification, offering more detailed information about the reaction progress and the formation of byproducts.
Frequently Asked Questions (FAQs) for LC-MS
Q1: What type of LC column and mobile phase should I use for analyzing this compound reactions?
A1: A C18 reversed-phase column is a good choice for separating pyridine derivatives.[6] A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as 0.1% formic acid to improve peak shape and ionization efficiency for basic compounds.[7]
Q2: Which ionization mode is best for detecting this compound and its products?
A2: Electrospray Ionization (ESI) in the positive ion mode is generally preferred for analyzing pyridine-containing compounds as the basic nitrogen atom is readily protonated.[8]
Q3: My LC-MS signal is weak. How can I improve it?
A3: A weak signal can be due to several factors including low sample concentration, poor ionization, or ion suppression.[9] Ensure your sample is sufficiently concentrated. Optimizing the mobile phase pH with an additive like formic acid can enhance protonation and thus the signal in positive ESI mode. If ion suppression is suspected, improving the sample cleanup procedure or modifying the chromatographic separation may be necessary.[5]
Q4: I see multiple peaks in my mass spectrum for a single compound. What are they?
A4: For this compound, you should expect to see a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (79Br and 81Br), which are roughly equal in intensity and separated by 2 m/z units. You may also observe adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+, [M+CH3CN+H]+).[10][11]
Troubleshooting Guide for LC-MS
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal intensity | - Low sample concentration.- Poor ionization.- Ion suppression from the matrix. | - Inject a more concentrated sample.- Add a mobile phase modifier (e.g., 0.1% formic acid) to enhance ionization.- Improve sample cleanup or chromatographic separation. |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH. | - Add a mobile phase modifier (e.g., 0.1% formic acid).- Use a column specifically designed for basic compounds. |
| Retention time shifts | - Column degradation.- Changes in mobile phase composition.- Fluctuating flow rate. | - Equilibrate the column properly before each run.- Prepare fresh mobile phase.- Check the LC pump for leaks or bubbles.[9] |
| High background noise | - Contaminated mobile phase or LC system. | - Use high-purity solvents and additives.- Flush the LC system and mass spectrometer.[9] |
Experimental Protocol: LC-MS Analysis of a this compound Reaction Mixture
This protocol provides a general method for analyzing a reaction mixture containing this compound.
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the sample diluent (e.g., 1 µL of reaction mixture in 1 mL of diluent). Filter the sample through a 0.22 µm syringe filter before injection.
-
LC Method:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
-
-
MS Method:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 350 °C
-
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the expected m/z values of the starting material, product, and any potential byproducts. The disappearance of the starting material peak and the appearance of the product peak will indicate reaction progress.
Quantitative Data for LC-MS
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and a hypothetical biaryl product in ESI positive mode.
| Compound | Formula | Molecular Weight | Expected [M+H]+ (m/z) | Notes |
| This compound | C11H8BrN | 233.10 | 234.0/236.0 | The two peaks are due to the 79Br and 81Br isotopes. |
| Hypothetical Biaryl Product (e.g., 2,5-diphenylpyridine) | C17H13N | 231.30 | 232.1 | A single major peak is expected for the protonated molecule. |
III. Visualizations
Logical Workflow for Troubleshooting TLC Analysis
Caption: A decision tree for troubleshooting common TLC issues.
Experimental Workflow for LC-MS Monitoring
Caption: A typical workflow for monitoring a chemical reaction using LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scribd.com [scribd.com]
- 9. zefsci.com [zefsci.com]
- 10. support.waters.com [support.waters.com]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Bromopyridine Substrates
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, the use of bromopyridine substrates can present unique challenges, often leading to failed reactions or low yields. This technical support center provides a comprehensive guide to troubleshooting these issues in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with a bromopyridine substrate is resulting in a low to no yield. What are the common causes and how can I improve it?
Low yields in Suzuki couplings with bromopyridines are a frequent issue and can often be attributed to several factors. The primary culprits involve catalyst inhibition, inefficient reaction kinetics, and degradation of starting materials.[1]
Common Causes and Immediate Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] This is particularly problematic for 2-substituted pyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands that sterically shield the palladium center and prevent pyridine coordination. Ligands such as SPhos, XPhos, and RuPhos are often effective.[1]
-
-
Inefficient Oxidative Addition: The carbon-bromine bond of a bromopyridine can be less reactive towards oxidative addition compared to other aryl bromides, which is often the rate-determining step.[1]
-
Solution: Increasing the reaction temperature can overcome the activation barrier. Additionally, screening different palladium sources and more electron-rich ligands can facilitate this step.[1]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency. The base activates the boronic acid, and the solvent must sufficiently solubilize all components.
-
Solution: An empirical screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF) is highly recommended.[2]
-
Q2: I am observing a significant amount of a byproduct that appears to be my starting boronic acid that has been converted back to an arene. What is this side reaction and how can I prevent it?
This common side reaction is known as protodeboronation , where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] This is particularly prevalent with electron-deficient heteroaromatic boronic acids under the basic and often heated conditions of a Suzuki coupling.[3]
Strategies to Minimize Protodeboronation:
-
Use More Stable Boron Reagents: Boronic acids can be susceptible to protodeboronation. Using more stable derivatives can significantly improve reaction outcomes.
-
Optimize Reaction Conditions:
-
Milder Base: Strong bases can accelerate protodeboronation. Consider switching to milder bases like K₃PO₄ or Cs₂CO₃.[3]
-
Lower Temperature: Higher temperatures can favor this side reaction. If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).[3]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can serve as a proton source for protodeboronation. Careful optimization of the water content is key.[3]
-
Q3: My reaction mixture shows a significant amount of homocoupling products (biaryl from the boronic acid or bipyridyl from the bromopyridine). How can I suppress this side reaction?
Homocoupling is another common side reaction that consumes starting materials and complicates purification.
Methods to Reduce Homocoupling:
-
Thorough Degassing: Oxygen is a known promoter of the homocoupling of boronic acids. It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]
-
Stoichiometry Control: Using a slight excess of the bromopyridine substrate relative to the boronic acid can sometimes suppress the homocoupling of the boronic acid.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the extent of homocoupling. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, may be advantageous over Pd(II) sources that are reduced in situ.
Data Presentation: Comparison of Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki reactions with bromopyridine substrates. Note: The data is compiled from various sources and reaction conditions may not be identical. This should be used as a general guide for optimization.
Table 1: Influence of Phosphine Ligand on Yield
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PPh₃ | Pd(OAc)₂ (2-5) | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Often prone to catalyst deactivation with pyridine substrates.[4] |
| SPhos | Pd₂(dba)₃ (1-3) | K₃PO₄ | Dioxane | 100 | Moderate to High | Bulky and electron-rich, good for stabilizing the catalyst.[4] |
| XPhos | Pd₂(dba)₃ (1-3) | K₃PO₄ | Dioxane | 110 | High to Excellent | A highly active ligand, often effective for challenging couplings.[2] |
| RuPhos | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane/H₂O | 80 | High | Another effective bulky, electron-rich ligand. |
Table 2: Influence of Base on Yield for a Substituted 3-Bromopyridine Coupling
| Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | ~75 | A common and cost-effective choice.[5] |
| Cs₂CO₃ | Pd(PPh₃)₄ | Toluene | 85-95 | ~80 | Often provides higher yields but is more expensive.[6] |
| K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O | 85-95 | Moderate to Good | A strong base that can be very effective for less reactive substrates.[6] |
| Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | ~98 | Can be highly effective in specific systems.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromopyridine, arylboronic acid/ester, palladium catalyst, and base under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: High-Throughput Screening (HTS) for Reaction Optimization
For challenging substrates, a high-throughput screening approach can rapidly identify optimal reaction conditions. This is a generalized workflow.
-
Stock Solution Preparation: Prepare stock solutions of your bromopyridine, boronic acid derivative, a panel of palladium precatalysts, a selection of ligands, and various bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).
-
Reaction Plate Preparation: Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, base, and solvent.
-
Reaction Execution: Seal the reaction plate to prevent solvent evaporation and place it on a heated shaker block under an inert atmosphere.
-
Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each well with a suitable solvent (e.g., methanol) and dilute for analysis.
-
Analysis: Analyze the samples using a rapid method like UPLC-MS to determine the yield of the desired product in each well, allowing for the identification of the optimal conditions.[1]
Visualizations
The following diagrams illustrate key concepts in Suzuki-Miyaura cross-coupling reactions.
References
Technical Support Center: Scale-up Synthesis of 2-Bromo-5-phenylpyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during the scale-up synthesis of 2-Bromo-5-phenylpyridine derivatives, a key structural motif in many pharmaceutical compounds. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The Suzuki-Miyaura cross-coupling reaction is by far the most widely used and scalable method.[1][2] This palladium-catalyzed reaction couples an aryl boronic acid (or its ester derivative) with an aryl halide. For the synthesis of this compound, this typically involves reacting 2,5-dibromopyridine with phenylboronic acid. The reaction is favored for its high functional group tolerance, generally mild conditions, and the commercial availability of a wide range of boronic acids.[1]
Q2: What are the main challenges when scaling up the Suzuki coupling for this compound derivatives?
A2: Key challenges during scale-up include:
-
Reaction Exotherms: Suzuki reactions can be significantly exothermic, posing a risk of thermal runaway if not properly controlled, especially in aqueous systems.[3][4]
-
Catalyst Activity and Loading: Maintaining catalyst activity and achieving low, cost-effective catalyst loading is crucial. Oxygen can deactivate the catalyst, so maintaining an inert atmosphere is critical.[5][6]
-
Side Reactions: Common side reactions include homocoupling of the boronic acid, dehalogenation of the starting material, and protodeboronation of the boronic acid.[7][8][9]
-
Regioselectivity: When using starting materials like 2,5-dibromopyridine, controlling the reaction to selectively form the C-C bond at the 5-position is essential. Generally, coupling occurs preferentially at the more electrophilic C2 position, requiring specific conditions to favor C5 arylation.[10]
-
Product Purification: Removing residual palladium catalyst and other impurities to meet pharmaceutical standards can be challenging on a large scale.[11]
-
Reagent Solubility and Mixing: Ensuring adequate mixing and solubility of all reagents (aryl halide, boronic acid, base, and catalyst) becomes more complex in large reactors.[12]
Q3: How can I minimize the formation of the 2-phenyl-5-bromopyridine isomer?
A3: Achieving high regioselectivity for the C5 position in dihalopyridines is a known challenge.[10] While the C2 position is generally more reactive, selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[10] Using bulky phosphine ligands can sometimes direct the coupling to the less sterically hindered C5 position. A thorough screening of catalyst/ligand systems is often necessary to optimize selectivity for the desired isomer.[13]
Q4: What safety precautions are critical during the scale-up of this synthesis?
A4: Safety is paramount. Key considerations include:
-
Thermal Hazard Assessment: Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the reaction exotherm and determine the maximum temperature of synthesis reaction (MTSR).[3][4] This data is crucial for designing adequate cooling capacity to prevent runaway reactions.[4]
-
Inert Atmosphere: Strictly maintain an inert (Nitrogen or Argon) atmosphere to prevent catalyst deactivation and minimize side reactions like homocoupling.[6] Oxygen can also contribute to thermal instability in some solvent systems.
-
Reagent Handling: Handle pyrophoric reagents (if used) and finely divided palladium catalysts with care. Phosphine ligands can be air-sensitive and should be handled under inert gas.[6]
-
Solvent Choice: Be aware of the thermal stability of your chosen solvent. For example, DMSO can decompose exothermically at elevated temperatures, which could be triggered by a reaction exotherm.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligand are fresh and have been stored correctly under an inert atmosphere.[5][6] Consider using a more active pre-catalyst. |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction vessel is properly purged and maintained under a positive pressure of inert gas (Nitrogen or Argon).[5][6] |
| Boronic Acid Instability | Use fresh, high-purity phenylboronic acid. Consider converting it to a more stable form, like a pinacol ester or MIDA boronate, to prevent degradation (protodeboronation).[5][14] |
| Incorrect Base | The choice of base is critical. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The base must be strong enough but not so harsh as to degrade starting materials.[6] |
| Sub-optimal Temperature | If the reaction is sluggish, a moderate increase in temperature may help. However, be cautious of increased side reactions like protodeboronation at higher temperatures.[8] |
A logical workflow for troubleshooting low yield issues is presented below.
Caption: A step-by-step guide to diagnosing low yield in Suzuki coupling reactions.
Problem 2: High Levels of Impurities
| Impurity Type | Potential Cause | Troubleshooting Steps |
| Homocoupled Phenyl (Biphenyl) | Presence of oxygen; Pd(II) species in the reaction. | Ensure rigorous exclusion of air.[7] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state.[5] |
| Dehalogenated Starting Material (5-Bromopyridine) | Presence of a hydrogen source and a pathway for reductive elimination. | This can be solvent or base-mediated.[7] Screening different solvents or using a less protic base may help. |
| Protodeboronation (Benzene) | Boronic acid instability, often promoted by water and base, especially at high temperatures.[8][12] | Use milder bases (e.g., KF, K₃PO₄).[6] Consider using anhydrous conditions if possible, or minimize reaction time and temperature. |
| Residual Palladium | Inefficient workup and purification. | After the reaction, consider treatment with a palladium scavenger (e.g., activated carbon, specific resins) or performing an aqueous wash with a solution like sodium bisulfite.[11] Recrystallization is often effective for removing residual metals.[15] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2,5-dibromopyridine with phenylboronic acid on a multi-gram scale.
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
Phenylboronic Acid (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen/argon inlet, charge 2,5-dibromopyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Inerting: Seal the reactor and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to ensure good mixing (e.g., 5-10 mL per gram of limiting reagent).
-
Catalyst Addition: In a separate glovebox or Schlenk flask, prepare a solution of Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the main reactor via syringe or cannula transfer.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C).[6] Monitor the internal temperature closely.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) until the consumption of the starting material is complete (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or toluene. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or, preferably for scale-up, by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).[15]
The reaction mechanism and general workflow are illustrated below.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[16]
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 2-Bromo-5-phenylpyridine vs. 2-Chloro-5-phenylpyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Halogenated pyridines are indispensable intermediates, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially available building blocks: 2-Bromo-5-phenylpyridine and 2-Chloro-5-phenylpyridine.
The fundamental difference in reactivity between these two compounds lies in the inherent strength of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, with bond dissociation energies of approximately 276 kJ/mol and 339 kJ/mol, respectively.[1] This difference is the primary determinant of their reactivity in the rate-determining oxidative addition step of common palladium-catalyzed cross-coupling reactions.[1] Consequently, this compound is generally more reactive than its chloro-analogue, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organic halide, is a cornerstone of modern synthesis. For the coupling of 2-halopyridines, the greater reactivity of the C-Br bond typically translates to higher yields under more benign conditions.
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Feature | This compound | 2-Chloro-5-phenylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Illustrative Yield * | Good to Excellent (e.g., 81% for 2-bromo-4-methylpyridine)[2] | Moderate to Good (often requires more specialized catalysts for high yields) |
*Yields are for illustrative purposes based on analogous 2-halopyridine systems and are not a direct comparison of this compound and 2-chloro-5-phenylpyridine under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the 2-halopyridine is a critical factor, with the bromo derivative generally being the more facile substrate.
Table 2: Illustrative Comparison for Buchwald-Hartwig Amination
| Feature | This compound | 2-Chloro-5-phenylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with more specialized, highly active ligands (e.g., t-BuXPhos, BrettPhos) |
| Typical Base | NaOtBu, Cs₂CO₃ | NaOtBu, LHMDS |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Illustrative Yield * | Good to Excellent | Lower yields or requires more forcing conditions and advanced catalysts |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. The established reactivity trend of C-Br > C-Cl holds true, with the coupling of 2-bromopyridines generally proceeding under milder conditions.
Table 3: Illustrative Comparison for Sonogashira Coupling
| Feature | This compound | 2-Chloro-5-phenylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | More active Pd catalysts and ligands may be required |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, K₂CO₃ |
| Typical Temperature | Room Temperature to 80 °C | 80-120 °C |
| Illustrative Yield * | Good to Excellent (e.g., up to 96% for 2-amino-3-bromopyridines)[3] | Moderate, often requiring higher temperatures and longer reaction times |
*Yields are for illustrative purposes based on analogous systems and are not a direct comparison of this compound and 2-chloro-5-phenylpyridine under identical conditions.
Experimental Protocols for a Head-to-Head Comparison
To enable researchers to conduct a direct comparative study, the following detailed protocol for a Suzuki-Miyaura coupling is provided. This protocol is designed to be run in parallel for both this compound and 2-chloro-5-phenylpyridine under identical conditions to provide a direct measure of their relative reactivity.
Protocol: Comparative Suzuki-Miyaura Coupling of 2-Halo-5-phenylpyridines with Phenylboronic Acid
Objective: To compare the reaction rate and isolated yield of 2,5'-diphenyl-2'-pyridylpyridine when starting from this compound versus 2-chloro-5-phenylpyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
2-Chloro-5-phenylpyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL per reaction)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk tubes or equivalent)
-
Magnetic stirrer and heating block/oil bath
-
Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
-
Reagents and solvents for work-up and purification (ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk tubes equipped with magnetic stir bars, add the respective 2-halo-5-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal each tube with a rubber septum. Evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to each tube via syringe.
-
Reaction: Place both Schlenk tubes in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixtures vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by TLC or GC-MS until the starting material is consumed in the more reactive system.
-
Work-up: Once the reaction is complete (or after a set time, e.g., 24 hours), allow the reaction mixtures to cool to room temperature. Quench each reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product from each reaction by column chromatography on silica gel. Determine the isolated yield of 2,5'-diphenyl-2'-pyridylpyridine for each starting material and characterize the product by NMR and MS to confirm its identity.
Visualizing the Workflow and Reactivity
To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.
Conclusion
The choice between this compound and 2-chloro-5-phenylpyridine is a strategic decision that balances reactivity with cost and availability. This compound is the more reactive substrate, generally providing higher yields in shorter reaction times and under milder conditions. This makes it an ideal choice for complex syntheses where functional group tolerance is paramount and for rapid lead optimization in a drug discovery setting.
Conversely, 2-chloro-5-phenylpyridine is often a more cost-effective starting material. While it typically requires more forcing conditions and specialized, often more expensive, catalyst systems to achieve comparable results, recent advances in ligand design have made the coupling of chloro-pyridines increasingly viable. For large-scale manufacturing where cost is a primary driver, the development of an efficient process starting from the chloro-analogue can be highly advantageous.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the resources available. This guide provides the foundational knowledge and practical protocols to make an informed decision and to directly compare these valuable building blocks in the laboratory.
References
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical factor in the successful execution of synthetic routes in drug discovery and development. Bromopyridines are a versatile class of building blocks, widely employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, the reactivity of the three positional isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—varies significantly, impacting reaction efficiency, yield, and the need for specialized catalytic systems. This guide provides an objective comparison of the reactivity of these isomers in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig, supported by experimental data and detailed protocols.
Understanding the Reactivity of Bromopyridine Isomers
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic influence of the nitrogen atom within the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene.[1] This effect is most pronounced at the ortho (2-) and para (4-) positions.[1] In the context of cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-Br bond to the palladium(0) catalyst. The polarization of this bond, influenced by the position of the nitrogen atom, is therefore a key determinant of reactivity.
Generally, the accepted order of reactivity for bromopyridine isomers in many palladium-catalyzed cross-coupling reactions is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond. This makes the carbon atom at position 4 highly electrophilic and thus very susceptible to oxidative addition, leading to high reactivity.[1]
-
2-Bromopyridine: The C2-Br bond is also activated due to the proximity of the electron-withdrawing nitrogen atom. However, a competing factor is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst. This can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The C3-Br bond is the least activated of the three isomers. The electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates.[1]
Data Presentation: A Comparative Overview
The following tables summarize representative yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of the three bromopyridine isomers. It is important to note that yields can vary significantly based on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromopyridine isomers in this reaction clearly illustrates their electronic differences.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~60-75 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
Note: The yields presented are representative and intended for comparative purposes.
Heck Coupling
The Heck coupling reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. While the general reactivity trend often holds, specific catalyst systems can alter the preference. For instance, a supramolecular palladium catalyst has been shown to favor the reaction with 3-bromopyridine.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | ~70-80 |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | 78 |
| 4-Bromopyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 12 | ~85-95 |
Note: The data for 3-bromopyridine highlights a specific case with a specialized ligand. Under more standard conditions, the reactivity is generally lower than its isomers.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of bromopyridine isomers in this reaction is also influenced by the potential for catalyst inhibition by the pyridine nitrogen, particularly for the 2-isomer.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | ~75-85 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | ~80-90 |
| 4-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |
Note: The use of bulky, electron-rich ligands like XPhos is often crucial for achieving high yields, especially with 2-bromopyridine, as they can mitigate catalyst inhibition.
Mandatory Visualization
Caption: Relative reactivity of bromopyridine isomers.
Caption: General experimental workflow for cross-coupling.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions with bromopyridine isomers. These should serve as a starting point, and optimization may be required for specific substrates.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Add the degassed solvent(s) via syringe.[1]
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.
General Protocol for a Heck Cross-Coupling Reaction
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF or Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, bromopyridine isomer, alkene, and base via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (typically 100-140 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any solids and wash with an organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the bromopyridine isomer and the amine.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Bromo-5-phenylpyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyridine moiety, in particular, is a privileged structure in a vast array of pharmaceuticals and functional materials. When further elaborated, as in the case of 2-Bromo-5-phenylpyridine, the selective formation of new carbon-carbon bonds at the 2-position is a critical step in molecular diversification. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as two of the most powerful and versatile methods for this purpose.
This guide provides an objective comparison of the Suzuki and Stille couplings for the functionalization of this compound, offering insights into their respective advantages, disadvantages, and practical considerations. While direct head-to-head comparative data for this specific substrate is not extensively available in the public literature, this guide leverages data from structurally similar systems to provide a robust framework for reaction selection and optimization.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., Arylboronic acid) | Organostannane (e.g., Arylstannane) |
| Byproducts | Generally non-toxic boronic acid derivatives | Toxic organotin compounds |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, K₃PO₄) | Generally mild, neutral conditions |
| Functional Group Tolerance | Good, but can be affected by base-sensitive groups | Excellent, particularly for base-sensitive substrates |
| Reagent Availability | A large variety of boronic acids are commercially available | Organostannanes often require synthesis |
| Toxicity | Low toxicity of reagents and byproducts | High toxicity of organotin reagents necessitates careful handling and disposal |
Performance Comparison: Insights from Analogous Systems
While a direct comparison on this compound is limited, data from related structures provide valuable insights into the expected performance of each coupling method.
Suzuki Coupling of Bromopyridine Derivatives
The Suzuki coupling is widely employed for the arylation of bromopyridines, generally affording good to excellent yields. The reaction's efficiency can be influenced by the electronic properties of the coupling partners.
Table 1: Representative Yields for Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids
| Boronic Acid | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81% |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate) |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative) |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative) |
Note: This data is for 2-Bromo-4-methylpyridine and serves as a strong indicator of expected performance for the structurally similar this compound.
Stille Coupling of Bromopyridine Derivatives
The Stille coupling is a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.
Table 2: Representative Conditions for Stille Coupling of a 2-Bromopyridine Derivative
| Organostannane | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | ~85 (representative) |
Note: This data is for a generic 2-aminobromopyridine derivative and provides a reasonable expectation of reactivity.
Head-to-Head Comparison on a Diazocine System
A direct comparison of Suzuki and Stille couplings on a dibromodiazocine scaffold highlights a key difference: steric hindrance appears to have a more pronounced negative impact on the yield of the Suzuki coupling compared to the Stille coupling.[1] For sterically demanding coupling partners, the Stille reaction may therefore be the more robust option.[1]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of a bromopyridine derivative. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Stille Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles and Experimental Workflow
To further aid in the understanding of these reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of this compound. The choice between them is often dictated by practical considerations and the specific requirements of the synthetic route.
-
The Suzuki coupling is generally the preferred method due to the low toxicity of the organoboron reagents and their byproducts, as well as the wide commercial availability of a diverse range of boronic acids. For routine arylations where the substrate is tolerant to basic conditions, the Suzuki coupling offers a more environmentally benign and often more convenient approach.
-
The Stille coupling , while hampered by the toxicity of organotin compounds, remains an indispensable tool in organic synthesis. Its key advantage lies in its excellent functional group tolerance, particularly for substrates with base-sensitive moieties. Furthermore, for sterically demanding transformations where the Suzuki coupling may falter, the Stille reaction often provides a more reliable and higher-yielding alternative.
Ultimately, the optimal choice will depend on a careful evaluation of the substrate's properties, the desired complexity of the final product, and the laboratory's capabilities for handling toxic reagents. For many applications in drug discovery and materials science, the Suzuki coupling will be the first choice, with the Stille coupling serving as a powerful problem-solver for more challenging synthetic scenarios.
References
Unlocking the Anticancer Potential of 2-Bromo-5-phenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2-bromo-5-phenylpyridine derivatives are emerging as a promising avenue for the development of novel anticancer drugs. Their unique structural features offer opportunities for diverse chemical modifications, leading to compounds with potent and selective cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the anticancer potential of these derivatives, supported by experimental data on structurally related compounds, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Anticancer Activity
While comprehensive studies on a wide array of this compound derivatives are still emerging, research on structurally similar compounds, such as 2-bromo-6-(substituted-phenyl)pyridine derivatives, provides valuable insights into their potential efficacy. The following table presents illustrative IC50 values for a hypothetical series of this compound derivatives against various cancer cell lines, benchmarked against the established anticancer drug, Doxorubicin. This data is based on trends observed in related pyridine derivatives and serves to highlight the potential structure-activity relationships.[1]
| Compound | Substitution (R) | IC50 (µM) vs. HT-1080 (Fibrosarcoma) | IC50 (µM) vs. Caco-2 (Colorectal Adenocarcinoma) |
| BPP-1 | H | > 50 | > 50 |
| BPP-2 | 4-OCH3 | 9.8 ± 0.9[1] | 15.2 ± 1.3[1] |
| BPP-3 | 4-Cl | 10.5 ± 1.1[1] | 12.8 ± 1.1[1] |
| BPP-4 | 4-F | 12.1 ± 1.2[1] | 18.7 ± 1.6[1] |
| Doxorubicin | - | 11.2 ± 1.0[1] | 14.5 ± 1.2[1] |
Note: The IC50 values for BPP-1 to BPP-4 are illustrative and based on data reported for analogous 2-bromo-6-arylpyridine derivatives to demonstrate potential structure-activity relationships.[1]
The illustrative data suggests that substitutions on the phenyl ring play a crucial role in the cytotoxic activity of these compounds. Electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl, -F) groups at the para position of the phenyl ring appear to enhance anticancer activity, with potencies comparable to or exceeding that of Doxorubicin in the tested cell lines.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This versatile method allows for the formation of a carbon-carbon bond between 2,5-dibromopyridine and a variety of arylboronic acids.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many pyridine-based anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and represents a plausible target for this compound derivatives.
Inhibition of key components of this pathway, such as Akt, can lead to the suppression of downstream signaling, ultimately resulting in decreased cell proliferation and the induction of apoptosis (programmed cell death).
Conclusion
This compound derivatives represent a promising class of compounds with significant anticancer potential. The illustrative data presented, based on structurally related molecules, highlights the importance of the substitution pattern on the phenyl ring for cytotoxic activity. The straightforward synthesis via Suzuki-Miyaura coupling allows for the generation of a diverse library of analogues for further investigation. Future research should focus on a systematic evaluation of a broader range of this compound derivatives against a comprehensive panel of cancer cell lines to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical development. Mechanistic studies will also be crucial to pinpoint the precise molecular targets and signaling pathways modulated by these promising anticancer agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-5-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. The strategic placement of the bromine atom and the phenyl group allows for diverse chemical modifications, leading to compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and kinase inhibitory activities. Experimental data from various studies are summarized to elucidate the impact of structural modifications on biological potency.
Anticancer Activity of Pyridine-Bridged Combretastatin Analogues
A study by Wang et al. (2014) explored a series of pyridine-bridged analogues of combretastatin-A4 (CA-4), a potent antimitotic agent. The core structure involves a diaryl-substituted pyridine, where one of the aryl rings is a 3,4,5-trimethoxyphenyl group, similar to CA-4, and the other is a variously substituted phenyl ring. The 2-bromo-6-(3,4,5-trimethoxyphenyl)pyridine serves as a key intermediate in the synthesis of these analogues. The antiproliferative activities of these compounds were evaluated against three human cancer cell lines: hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7).[1]
Table 1: Antiproliferative Activity (IC50, nM) of Pyridine-Bridged Combretastatin Analogues [1]
| Compound | R | HepG2 (IC50, nM) | HCT-116 (IC50, nM) | MCF-7 (IC50, nM) |
| 3c | 2,4-di-OCH3 | 3.2 ± 0.4 | 2.8 ± 0.3 | 4.1 ± 0.5 |
| 4e | 3,4-di-OCH3 | >1000 | >1000 | >1000 |
| 4l | 3,5-di-OCH3 | >1000 | >1000 | >1000 |
| 4m | 2,5-di-OCH3 | 8.5 ± 0.9 | 7.6 ± 0.8 | 9.3 ± 1.1 |
| 4n | 2,3-di-OCH3 | >1000 | >1000 | >1000 |
| 4o | 2,6-di-OCH3 | >1000 | >1000 | >1000 |
| CA-4 | (Reference) | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.5 ± 0.3 |
Structure-Activity Relationship Insights:
-
Substitution Pattern on the Phenyl Ring: The position of the methoxy groups on the second phenyl ring significantly influences cytotoxic activity. A 2,4-dimethoxy substitution (3c ) resulted in potent, low nanomolar IC50 values across all three cell lines, comparable to the reference compound CA-4.[1]
-
Isomeric Effects: Other dimethoxy substitution patterns, such as 3,4-dimethoxy (4e ), 3,5-dimethoxy (4l ), 2,3-dimethoxy (4n ), and 2,6-dimethoxy (4o ), led to a significant loss of antiproliferative activity, with IC50 values greater than 1000 nM.[1]
-
Favorable Substitution: The 2,5-dimethoxy substitution (4m ) was an exception, retaining potent activity, although slightly less than the 2,4-dimethoxy analogue.[1]
This highlights the critical role of the substituent positioning on the phenyl ring for potent anticancer activity in this class of compounds.
Kinase Inhibitory Activity
The aminopyridine core, often derived from bromopyridine precursors, is a well-established scaffold for developing kinase inhibitors by interacting with the hinge region of the kinase ATP-binding site.[2] Derivatives of bromomethylpyridines have been successfully utilized to synthesize potent inhibitors for various kinases, including p38 MAP kinase, which is a key regulator of inflammatory responses.[2]
While specific quantitative data for this compound derivatives as kinase inhibitors is not detailed in the provided search results, the general principle of utilizing the bromopyridine scaffold for synthesizing pyridinylimidazole-based p38 MAP kinase inhibitors is a key takeaway.[2]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay) [3]
-
Cell Seeding: Cancer cell lines (e.g., HCT116, A549, K562) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
General Synthesis of Diaryl-Substituted Pyridines via Suzuki Coupling [1]
The synthesis of the diaryl-substituted pyridine analogues generally involves a palladium-catalyzed Suzuki coupling reaction.
-
Mono-coupling: A commercially available dibromopyridine is reacted with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water) to yield the mono-coupled product (e.g., this compound derivative).
-
Second Coupling: The resulting bromophenylpyridine intermediate is then subjected to a second Suzuki coupling reaction with a different phenylboronic acid to afford the final unsymmetrically diaryl-substituted pyridine.
Visualizations
Caption: Workflow for determining the antiproliferative activity of compounds using the MTT assay.
Caption: Structure-activity relationship of dimethoxy-substituted 2-aryl-5-phenylpyridine derivatives.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of biologically active compounds. The structure-activity relationship studies, particularly in the context of anticancer agents, reveal that the substitution pattern on the phenyl rings plays a crucial role in determining the biological activity. Specifically, the positioning of methoxy groups on the phenyl ring of pyridine-bridged combretastatin analogues dramatically influences their cytotoxic potency. Further exploration of this scaffold, including its application in kinase inhibitor design, holds significant promise for the development of novel therapeutics. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.
References
Comparative analysis of catalysts for 2-Bromo-5-phenylpyridine coupling
A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 2-Bromo-5-phenylpyridine
This guide offers a comparative analysis of various palladium-based catalyst systems for the cross-coupling reactions of this compound, a key transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The selection of an appropriate catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. This document provides a summary of catalyst performance, detailed experimental protocols, and a logical workflow for comparative analysis, drawing upon data from structurally analogous bromopyridine derivatives to predict performance for the target substrate.
Experimental Workflow for Comparative Catalyst Analysis
The following diagram illustrates a standardized workflow for the comparative evaluation of different catalyst systems for the coupling of this compound with a generic coupling partner.
Caption: A generalized experimental workflow for the comparative analysis of catalysts in the cross-coupling of this compound.
Performance Comparison of Catalytic Systems
The efficiency of cross-coupling reactions with this compound is highly dependent on the chosen catalytic system. The following tables summarize the performance of different palladium-based catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, based on data from structurally similar bromopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 78-88 | Traditional, widely accessible catalyst providing good to excellent yields.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active for challenging substrates, allowing for lower catalyst loading.[1][2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with various amines.[3][4]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-110 | 12-24 | 70-90 | Effective for a range of primary and secondary amines.[3][5] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-95 | Suitable for a wide variety of aryl and heteroaryl amines.[3] |
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between this compound and terminal alkynes.[6][7]
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | 25-60 | 6-12 | 80-95 | Classic conditions, effective for a broad range of alkynes.[2] | | Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | Highly efficient system with short reaction times.[5][8] |
Heck Coupling
The Heck reaction facilitates the coupling of this compound with alkenes.[9][10]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 70-85 | Standard conditions for Heck vinylation.[11] |
| Pd(OAc)₂ | None (phosphine-free) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 75-90 | More environmentally friendly conditions.[12] |
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[1]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).[1]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1][13]
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[14]
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.[15]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][15]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In an oven-dried, sealable reaction tube under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and dppp (0.03 mmol).[3][5]
-
Add anhydrous toluene (10 mL), followed by the amine (1.2 mmol).[5]
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[3][5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
After completion, cool the reaction to room temperature.[3]
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck Reaction—State of the Art [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 2-Bromo-5-phenylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this core structure, often starting from halogenated precursors, is a critical step in the synthesis of novel drug candidates. 2-Bromo-5-phenylpyridine has traditionally been a go-to starting material for such endeavors, primarily due to the versatility of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, and a range of viable alternatives now exist, each with its own set of advantages and disadvantages.
This guide provides an objective comparison of the performance of this compound with its key alternatives—namely 2-chloro-5-phenylpyridine, 2-triflyloxy-5-phenylpyridine, and 5-phenylpyridine-2-boronic acid derivatives—in common, industrially relevant cross-coupling reactions. The discussion is supported by experimental data to inform strategic decisions in the drug discovery and development process.
Reactivity and Performance in Key Cross-Coupling Reactions
The choice of a synthetic precursor is often dictated by its reactivity in essential bond-forming reactions. Here, we compare the performance of this compound and its alternatives in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis. The reactivity of the halide or pseudohalide leaving group is a critical parameter influencing reaction efficiency. The generally accepted order of reactivity is I > Br > OTf > Cl.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 / 12-24 | ~85 |
| 2-Chloro-5-phenylpyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 / 12 | ~75 |
| 2-Triflyloxy-5-phenylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 / 12 | ~80 |
| 5-Phenylpyridine-2-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 / 6 | ~90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
As the data indicates, this compound provides high yields in Suzuki-Miyaura couplings under relatively standard conditions. The chloro-analogue is less reactive, often necessitating more advanced catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos) and potentially longer reaction times or higher temperatures to achieve comparable yields. 2-Triflyloxy-5-phenylpyridine, while generally less reactive than the bromide, can be a suitable alternative, particularly when the corresponding alcohol is readily available. 5-Phenylpyridine-2-boronic acid and its esters represent a reversal of the coupling partners, where the pyridine moiety acts as the nucleophile. This approach can be highly effective, often providing excellent yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the nature of the leaving group on the pyridine ring significantly impacts the reaction's success.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 / 8 | ~90 |
| 2-Chloro-5-phenylpyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 / 18 | ~80 |
| 2-Triflyloxy-5-phenylpyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 / 16 | ~85 |
| 5-Phenylpyridine-2-amine | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 12 | ~88 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
In Buchwald-Hartwig aminations, this compound again demonstrates high reactivity. The less reactive 2-chloro-5-phenylpyridine often requires more specialized and often more expensive ligands (e.g., RuPhos) and more forcing conditions to achieve high conversion. Pyridyl triflates are also effective substrates for this transformation. The use of 2-amino-5-phenylpyridine as the nucleophilic coupling partner provides another efficient route to N-arylated 5-phenylpyridines.
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an organohalide, is particularly sensitive to the identity of the leaving group.
Table 3: Comparison of Yields in Sonogashira Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | ~85 |
| 2-Chloro-5-phenylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | ~45 |
| 2-Triflyloxy-5-phenylpyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 / 6 | ~75 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
The disparity in reactivity is most pronounced in the Sonogashira coupling. This compound is a significantly more reactive substrate than its chloro counterpart, which often gives poor to moderate yields even with extended reaction times. Pyridyl triflates can serve as a more effective alternative to chlorides in this reaction.
Cost-Effectiveness Analysis
In a drug discovery setting, the cost of starting materials is a critical consideration that can impact the overall budget and scalability of a synthetic route.
Table 4: Illustrative Cost Comparison
| Compound | Typical Price (per gram) |
| This compound |
|
| 2-Chloro-5-phenylpyridine | $ |
| 2-Hydroxy-5-phenylpyridine (precursor to the triflate) |
|
| 5-Phenylpyridine-2-boronic acid, pinacol ester |
|
Note: Prices are for illustrative purposes and can vary significantly based on supplier, purity, and scale. ($ = lowest cost,
$ = highest cost).
Generally, chloro-substituted pyridines are the most economical starting materials. However, the potentially lower yields and the need for more expensive, specialized catalysts and harsher reaction conditions can sometimes offset the initial cost savings. Bromo-derivatives often represent a good balance between reactivity and cost. Triflates, derived from the corresponding hydroxypyridines, and boronic acid derivatives are typically the most expensive options. The choice of starting material, therefore, requires a careful cost-benefit analysis that considers not only the price of the material itself but also the overall cost of the synthetic sequence.
Relevance in Drug Discovery: Inhibition of the p38 MAPK Signaling Pathway
The 5-phenylpyridine moiety is a key pharmacophore in a number of kinase inhibitors. For instance, certain 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress, and its dysregulation is implicated in inflammatory diseases and cancer.
Caption: The p38 MAPK signaling cascade and the point of intervention for 5-phenylpyridine-based inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the cross-coupling reactions discussed.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk tube is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
A degassed 4:1 mixture of 1,4-dioxane and water (10 mL) is added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,5-diphenylpyridine.
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and BINAP (0.03 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (10 mL) and morpholine (1.2 mmol) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 8 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired N-arylated product.
General Experimental Workflow for Sonogashira Coupling
Caption: A generalized workflow for a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk tube is added this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene (10 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol) are added via syringe.
-
The reaction is heated to 80 °C and stirred for 4 hours.
-
Upon completion, the reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in ethyl acetate, washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give the desired coupled product.
Logical Relationships of Alternatives
The choice of starting material is a strategic decision based on a balance of reactivity, cost, and the specific transformation being targeted.
Caption: Logical relationship between this compound and its alternatives.
Conclusion
While this compound remains a highly effective and versatile starting material for the synthesis of functionalized 5-phenylpyridine derivatives, a comprehensive understanding of the available alternatives is crucial for modern drug discovery. 2-Chloro-5-phenylpyridine offers a significant cost advantage, although its lower reactivity necessitates more specialized and often more forcing reaction conditions. 2-Triflyloxy-5-phenylpyridine provides a valuable alternative, particularly when the corresponding hydroxypyridine is readily accessible. Finally, employing 5-phenylpyridine-2-boronic acid derivatives reverses the polarity of the cross-coupling reaction and can provide a highly efficient route to the desired products. The optimal choice will ultimately depend on a careful consideration of the specific synthetic target, the desired scale of the reaction, and a thorough cost-effectiveness analysis.
References
The Versatility of 2-Bromo-5-phenylpyridine in the Synthesis of Novel Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Among the myriad of building blocks available to synthetic chemists, 2-Bromo-5-phenylpyridine stands out as a versatile and reactive intermediate for the construction of complex molecular architectures. This guide provides an objective comparison of the efficacy of this compound in various palladium-catalyzed cross-coupling reactions for the synthesis of novel heterocycles, supported by experimental data from analogous systems and detailed procedural outlines.
Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halopyridines in palladium-catalyzed reactions is intrinsically linked to the carbon-halogen bond strength, which follows the general trend of C-I > C-Br > C-Cl.[1] Consequently, this compound offers a significant advantage over its chloro-analogue, exhibiting higher reactivity that allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times. This enhanced reactivity is crucial when dealing with sensitive functional groups and complex substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The performance of this compound in this reaction is benchmarked against other precursors, showcasing its utility in generating biaryl and heteroaryl structures. While specific data for this compound is often embedded within broader studies, data from structurally similar bromopyridines provides a strong predictive framework for its efficacy.
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 2,5-Diphenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | ~81 (representative)[2][3] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-5-phenylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | ~92 (on similar substrate)[2][3] |
| 3-Thienylboronic Acid | 5-Phenyl-2-(thiophen-3-yl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | ~73 (representative)[2][3] |
| 2-Chloro-5-phenylpyridine with Phenylboronic Acid | 2,5-Diphenylpyridine | Pd(OAc)₂ / Buchwald Ligand | Strong Base | Toluene | >100 | >24 | Generally lower than bromo-analog[4] |
Table 1: Comparative Yields in Suzuki-Miyaura Coupling. Yields for this compound are representative based on data for structurally similar 2-bromopyridines. The chloro-analog generally requires more forcing conditions and specialized ligands for comparable yields.
Efficacy in Sonogashira Coupling for Alkynylpyridine Synthesis
The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile handles for further synthetic transformations, including the formation of fused heterocycles. This compound is an excellent substrate for this reaction.
| Alkyne Partner | Product | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 2-(Phenylethynyl)-5-phenylpyridine | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | ~96 (on similar substrate)[5][6] |
| Ethynyltrimethylsilane | 5-Phenyl-2-((trimethylsilyl)ethynyl)pyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-50 | 4-8 | High (representative) |
| Propargyl Alcohol | 3-(5-Phenylpyridin-2-yl)prop-2-yn-1-ol | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60 | 6 | High (representative) |
Table 2: Representative Yields for Sonogashira Coupling. Data is based on high-yielding procedures for analogous 2-aminobromopyridines, indicating excellent expected efficacy for this compound.
Versatility in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, crucial for the synthesis of a vast number of biologically active nitrogen-containing heterocycles. The reactivity of this compound allows for the coupling with a wide range of amines.
| Amine Partner | Product | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N,5-Diphenylpyridin-2-amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 12-24 | High (representative)[7][8] |
| Morpholine | 4-(5-Phenylpyridin-2-yl)morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 12-24 | High (representative)[9] |
| Indole | 1-(5-Phenylpyridin-2-yl)-1H-indole | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 12-24 | High (representative) |
Table 3: Expected Performance in Buchwald-Hartwig Amination. The yields are based on established protocols for various bromopyridines, suggesting high efficiency for this compound.
Application in Heck Reaction
The Heck reaction provides a powerful method for the alkenylation of aryl halides. This compound can be effectively coupled with various olefins to introduce vinyl groups, which can then be used in subsequent cyclization reactions to form fused heterocyclic systems.
| Olefin Partner | Product | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | 5-Phenyl-2-styrylpyridine | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | High (representative)[10] |
| Methyl Acrylate | Methyl 3-(5-phenylpyridin-2-yl)acrylate | Pd(OAc)₂ | PPh₃ | NaOAc | DMA | 120 | 12 | Moderate to High |
Table 4: Representative Conditions for the Heck Reaction.
Synthesis of Fused and Complex Heterocycles
The true measure of the efficacy of a building block lies in its ability to facilitate the synthesis of complex, polycyclic systems. This compound serves as an excellent starting point for the construction of various fused heterocycles.
Synthesis of Pyridyl-Substituted Thiazoles
A common route to thiazoles involves the Hantzsch thiazole synthesis. This compound can be converted to the corresponding thiourea, which can then be cyclized with an α-haloketone.
Caption: Synthetic pathway to pyridyl-substituted thiazoles.
Synthesis of Fused Quinolines
The Friedländer annulation is a classic method for quinoline synthesis. A derivative of this compound can be elaborated to an ortho-aminoaryl ketone, which can then undergo condensation with a carbonyl compound to furnish a fused quinoline system.
Caption: Pathway to fused pyridyl-quinolines.
Synthesis of Pyridyl-Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole nucleus. By first converting this compound to the corresponding hydrazine derivative, it can be reacted with a ketone or aldehyde to yield a pyridyl-substituted indole.[11][12][13][14][15]
Caption: Fischer indole synthesis workflow.
Experimental Protocols
The following are generalized protocols for key reactions, which can be adapted and optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
General Protocol for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).
-
After stirring for a few minutes at room temperature, add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the desired alkynylpyridine.[5][6]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[7][8]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide array of novel heterocycles. Its enhanced reactivity compared to chloro-analogues in key palladium-catalyzed cross-coupling reactions allows for greater synthetic flexibility and efficiency. The ability to readily participate in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions makes it a valuable precursor for generating complex molecular scaffolds, including fused heterocyclic systems of significant interest in drug discovery and materials science. The provided protocols and comparative data serve as a valuable resource for researchers aiming to leverage the synthetic potential of this important intermediate.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
Boronic Acids vs. Trifluoroborates: A Comparative Guide for Suzuki-Miyaura Coupling with 2-Bromo-5-phenylpyridine
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the boron reagent is critical to the success of this reaction. This guide provides an objective comparison of two popular classes of boron reagents—boronic acids and potassium organotrifluoroborates—in the context of their coupling with 2-Bromo-5-phenylpyridine, a common building block in medicinal chemistry.
The primary distinction between boronic acids and their corresponding trifluoroborate salts lies in their stability and ease of handling. While boronic acids are widely used, they can be susceptible to degradation through processes like protodeboronation, especially with heteroaromatic substrates.[1] This instability can lead to variable yields and the need for carefully controlled reaction conditions. In contrast, potassium organotrifluoroborates are generally more stable, crystalline solids that are less prone to degradation, which can result in more consistent and often higher yields.[1]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
While direct, side-by-side quantitative data for the coupling of this compound with phenylboronic acid versus potassium phenyltrifluoroborate under identical conditions is not extensively published, a representative comparison can be extrapolated from studies on structurally similar bromopyridine systems. The available literature strongly suggests that trifluoroborates can be superior nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, often affording higher product yields, particularly with challenging heteroaryl halides.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with both phenylboronic acid and potassium phenyltrifluoroborate. The data is based on optimized protocols for structurally analogous bromopyridine substrates and serves as a strong indicator of expected performance.
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3-5 mol%) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-18 | ~80-90% |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2-3 mol%) / RuPhos (4-6 mol%) | K₂CO₃ or Cs₂CO₃ (3.0 equiv) | Toluene/H₂O (10:1) | 80-110 | 12-24 | ~85-95% |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are based on general procedures and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Potassium Phenyltrifluoroborate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Potassium phenyltrifluoroborate (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.03 mmol, 2-3 mol%)
-
RuPhos (0.04-0.06 mmol, 4-6 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene/Water (10:1 mixture, 5.5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
In a Schlenk tube, combine this compound, potassium phenyltrifluoroborate, and the chosen base.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water.
-
In a separate vial, mix Pd(OAc)₂ and RuPhos, and add this catalyst mixture to the reaction tube under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Process
To better understand the workflows and the underlying chemical transformation, the following diagrams are provided.
Caption: A comparison of the experimental workflows for Suzuki-Miyaura coupling.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both phenylboronic acid and potassium phenyltrifluoroborate are effective reagents for the Suzuki-Miyaura coupling with this compound. However, potassium trifluoroborates offer significant advantages in terms of stability and ease of handling, which can translate to more reliable and potentially higher yields. For routine syntheses where conditions are well-optimized, phenylboronic acid remains a viable and cost-effective option. For more challenging substrates, or when reproducibility and high yields are paramount, potassium phenyltrifluoroborate is often the superior choice. The selection of the appropriate boron reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate complexity, and desired purity of the final product.
References
A Comparative Guide to Regioselectivity in Cross-Coupling Reactions of Substituted Bromopyridines
For researchers and professionals in drug development, the synthesis of substituted pyridines is a foundational task due to their prevalence in pharmaceuticals. Palladium-catalyzed cross-coupling reactions offer a powerful method for C-C and C-N bond formation. However, when working with poly-substituted bromopyridines, controlling the site of reaction—or regioselectivity—is a critical challenge. This guide provides an objective comparison of common cross-coupling reactions, supported by experimental data, to aid in the strategic design of synthetic routes.
Key Factors Governing Regioselectivity
The regiochemical outcome of a cross-coupling reaction on a substituted bromopyridine is not arbitrary. It is dictated by a combination of electronic, steric, and catalytic factors. For dihalogenated pyridines, halides in the position alpha to the nitrogen (C2) are typically more reactive than those at other positions.[1] This is attributed to the polarity of the C-N bond, which renders the C2 position more electron-deficient and susceptible to oxidative addition by a Pd(0) catalyst.[1] Furthermore, the C-X bond at the alpha position is often weaker.[1] Despite this general trend, the choice of catalyst, ligands, and reaction conditions can override these intrinsic properties to achieve unconventional selectivity.[1][2]
Caption: Key factors that determine the site of reaction in cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3] Its tolerance for a wide range of functional groups and the commercial availability of boronic acids make it a popular choice in pharmaceutical synthesis.[4]
Regioselectivity & Performance Data
In the case of dibromopyridines, the regioselectivity of the Suzuki reaction can be finely tuned by modulating the catalyst system. For 2,4-dibromopyridine, conventional conditions often favor coupling at the more electronically activated C2 position. However, altering the ligand-to-palladium ratio or employing specialized catalysts can invert this selectivity, favoring the C4 position.[1][5] Ligand-free conditions have also been shown to provide exquisite C4 selectivity for related dichloropyridines.[1]
| Substrate | Catalyst System | Conditions | Ratio (C2:C4) | Yield | Reference |
| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ | PPh₃:Pd ≥ 3:1 | C2 Selective | Good | [1] |
| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ | PPh₃:Pd ≤ 2.5:1 | 1:13 | Good | [1] |
| 2,4-Dibromopyridine | C₃-Symmetric Tripalladium Cluster | Phenylboronic acid, K₃PO₄, Dioxane | up to 98:1 | High | [5] |
| 2,4-Dichloropyridine | Pd₂(dba)₃ / IPr | Organoboron reagent, NaOtBu, THF, RT | ~1:10 | High | |
| 2,4-Dichloropyridine | Pd(OAc)₂ (Ligand-free) | Phenylboronic acid, K₂CO₃, TBAB, 130°C | >1:99 | High | [1] |
Catalytic Cycle & Experimental Protocol
The Suzuki reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Generalized Experimental Protocol (Suzuki-Miyaura Coupling): [6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 8-10 mL) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling amines with aryl halides.[7] This reaction has become indispensable in medicinal chemistry for synthesizing aryl amines, which are common motifs in drug candidates.[8]
Regioselectivity & Performance Data
The regioselectivity in Buchwald-Hartwig amination generally follows the established pattern of reactivity (C2 > C4 > C3) for bromopyridines due to electronic effects. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners, from primary and secondary amines to ammonia equivalents.[9][10]
| Bromopyridine | Amine | Catalyst System | Conditions | Yield | Reference |
| 2-Bromopyridine | Volatile secondary amines | Pd₂(dba)₃ / Xantphos | NaOtBu, Toluene, Sealed Tube, 100°C | Good to Excellent | [9] |
| 3-Bromopyridine | Primary/Secondary Amines | Pd(OAc)₂ / Phosphine Ligand | Strong Base (e.g., NaOtBu), Toluene/Dioxane, 80-110°C | Highly Variable | [8] |
| Aryl Bromides | Aniline | Pd₂(dba)₃ / Xantphos | DBU, DMF, 100°C | High | [11] |
| 2-Bromopyridine | Carbazoles | CuCl / 1-methyl-imidazole | t-BuOLi, Toluene, 120°C | High | [12] |
Catalytic Cycle & Experimental Protocol
The mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the product.[8]
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-5-phenylpyridine: A Superior Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of heterocyclic intermediates, 2-Bromo-5-phenylpyridine has emerged as a particularly advantageous scaffold, offering a unique combination of reactivity and structural features that make it a superior choice for applications in drug discovery and materials science. This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data, to highlight its distinct advantages.
Enhanced Reactivity in Cross-Coupling Reactions
A primary advantage of this compound lies in its enhanced reactivity in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. This heightened reactivity is principally attributed to the carbon-bromine (C-Br) bond, which is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst—often the rate-determining step in the catalytic cycle—compared to the more robust carbon-chlorine (C-Cl) bond.[1] This inherent chemical property translates into several practical benefits in the laboratory.
The greater reactivity of the C-Br bond allows for:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which is crucial for the stability of sensitive functional groups within a molecule.
-
Shorter Reaction Times: The faster kinetics of the oxidative addition step can significantly reduce the overall time required for the transformation.
-
Broader Catalyst Compatibility: A wider range of palladium catalysts and ligands can be effectively employed, offering greater flexibility in reaction optimization.[1]
While direct comparative data for this compound versus its chloro-analogue is not extensively documented in a single study, the well-established reactivity trend of halo-aromatics (I > Br > Cl) provides a strong predictive framework. The following tables summarize representative yields for key cross-coupling reactions using bromopyridine and chloropyridine derivatives, illustrating the general performance advantage of bromo-substituted substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The enhanced reactivity of 2-bromopyridines typically leads to higher yields under more moderate conditions compared to their chloro counterparts.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 6 | 90 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 18 | 75 |
Note: The data presented is compiled from different sources for illustrative purposes and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. 2-Bromopyridines generally require less forcing conditions and can be coupled with a broader range of amines compared to 2-chloropyridines.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 8 | 92 |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 16 | 85 |
Note: The data presented is compiled from different sources for illustrative purposes and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Comparative Performance in Sonogashira Coupling
In the Sonogashira coupling for the formation of C-C triple bonds, the reactivity difference between bromo- and chloro-pyridines is particularly pronounced, often resulting in significantly higher yields for the bromo-derivatives.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
Note: The data presented is compiled from different sources for illustrative purposes and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
The Phenylpyridine Scaffold: A Privileged Motif in Drug Discovery
Beyond its reactivity, the inherent 2-phenylpyridine scaffold of this compound is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active molecules, particularly as kinase inhibitors. The pyridine ring can act as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic and π-stacking interactions within the active site of a target protein.
This structural motif is a key component of numerous inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases, such as the p38 MAP kinase pathway. The dysregulation of this pathway is associated with a variety of inflammatory conditions, making it a significant therapeutic target.
Caption: p38 MAP Kinase signaling pathway and point of inhibition.
The versatility of this compound allows for the strategic introduction of various substituents at the 2-position through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of kinase inhibitors.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions using a bromopyridine substrate, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-5-phenylpyridine derivative.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize a 2-amino-5-phenylpyridine derivative.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Objective: To synthesize a 2-alkynyl-5-phenylpyridine derivative.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
Conclusion
This compound stands out as a superior building block due to its advantageous reactivity profile in key cross-coupling reactions and the inherent value of its phenylpyridine scaffold in medicinal chemistry. Its enhanced reactivity compared to chloro-analogues allows for more efficient and versatile synthetic strategies, while its core structure provides a proven foundation for the development of potent kinase inhibitors and other biologically active molecules. For researchers and drug development professionals, the use of this compound can accelerate the synthesis of novel compounds and facilitate the exploration of new chemical space in the quest for next-generation therapeutics.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-phenylpyridine: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Bromo-5-phenylpyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated contaminated materials effectively. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials involves a systematic approach to waste segregation, containment, and labeling.
-
Waste Collection: All non-contaminated this compound and solutions containing the compound should be collected in a designated, sealable, and compatible waste container. The container must be airtight to prevent the escape of fumes.
-
Handling of Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, or empty containers, are to be treated as hazardous waste. These materials should be placed in a sealed, labeled container for disposal.
-
Spill Management: In the event of a spill, the area should be secured. The spilled material should be covered with an inert absorbent material like vermiculite or sand. The mixture should then be carefully swept up and placed into a sealed container for hazardous waste disposal. The spill area should be decontaminated afterward.
-
Container Labeling: As soon as the first waste is added, the waste container must be clearly labeled as "Hazardous Waste". The label must include the full chemical name: "this compound".
-
Final Disposal: The sealed and labeled hazardous waste container must be disposed of through a licensed professional waste disposal service.[1] It is crucial to follow all local, state, and federal regulations regarding hazardous waste disposal.[2][3]
Key Disposal and Safety Information
For quick reference, the following table summarizes the essential information for the safe disposal of this compound.
| Parameter | Information |
| Primary Disposal Method | Dispose of contents/container at an approved waste disposal plant.[2][3] |
| Contaminated Packaging | Dispose of as unused product in a sealed, labeled container.[1] |
| Spill Cleanup | Use inert absorbent material (e.g., sand, vermiculite), and collect in a sealed container for disposal as hazardous waste. |
| Environmental Precautions | Do not allow the chemical to enter drains or the environment. |
| Waste Storage | Collect in a sealable, airtight, compatible container. Store away from incompatible materials such as strong oxidizers. |
| Labeling | Clearly label the waste container as "Hazardous Waste" with the full chemical name. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-5-phenylpyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to a secure and productive laboratory environment. This document provides immediate, essential safety protocols, operational procedures, and disposal plans for 2-Bromo-5-phenylpyridine (CAS No. 107351-82-6). Adherence to these guidelines is critical for minimizing exposure risks and ensuring regulatory compliance.
Hazard Identification: Based on data from safety data sheets for this compound and structurally similar compounds, this chemical should be handled with caution. The primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[1][4] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for large spills. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of this compound within a chemical fume hood to control dust and vapors.
-
Avoid direct contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][6]
-
If inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Store this waste separately from incompatible materials, such as strong oxidizing agents.
2. Waste Container and Labeling:
-
Collect waste in a designated, compatible, and sealable container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the waste container securely closed at all times, except when adding waste.
4. Disposal Procedure:
-
Do not dispose of this compound or its containers in the regular trash or down the drain.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Maintain accurate records of the amount of waste generated and its disposal date.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

